molecular formula C7H13NO2 B13625115 (3S)-3-Amino-3-cyclobutylpropanoic acid

(3S)-3-Amino-3-cyclobutylpropanoic acid

Katalognummer: B13625115
Molekulargewicht: 143.18 g/mol
InChI-Schlüssel: BKTGHCWCUCSXIV-LURJTMIESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(3S)-3-Amino-3-cyclobutylpropanoic acid is a useful research compound. Its molecular formula is C7H13NO2 and its molecular weight is 143.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3S)-3-Amino-3-cyclobutylpropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S)-3-Amino-3-cyclobutylpropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C7H13NO2

Molekulargewicht

143.18 g/mol

IUPAC-Name

(3S)-3-amino-3-cyclobutylpropanoic acid

InChI

InChI=1S/C7H13NO2/c8-6(4-7(9)10)5-2-1-3-5/h5-6H,1-4,8H2,(H,9,10)/t6-/m0/s1

InChI-Schlüssel

BKTGHCWCUCSXIV-LURJTMIESA-N

Isomerische SMILES

C1CC(C1)[C@H](CC(=O)O)N

Kanonische SMILES

C1CC(C1)C(CC(=O)O)N

Herkunft des Produkts

United States

Foundational & Exploratory

(3S)-3-Amino-3-cyclobutylpropanoic acid chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of (3S)-3-Amino-3-cyclobutylpropanoic Acid

Executive Summary

(3S)-3-Amino-3-cyclobutylpropanoic acid is a non-proteinogenic, chiral β-amino acid. Its structure, featuring a cyclobutyl ring attached to the β-carbon, presents a unique scaffold for medicinal chemistry and drug discovery. Unlike their α-amino acid counterparts, β-amino acids introduce an additional carbon into the backbone, which imparts significant and often desirable changes to the resulting peptides and small molecules. These changes include increased metabolic stability, altered conformational preferences, and novel biological activities.[1][2][3] This guide provides a comprehensive overview of the core chemical properties, synthesis strategies, analytical characterization, and potential applications of (3S)-3-Amino-3-cyclobutylpropanoic acid, with a focus on its utility for researchers in drug development.

Core Molecular Profile

A foundational understanding of the molecule's basic properties is critical for its application in research and development.

Nomenclature and Identifiers
  • Systematic IUPAC Name: (3S)-3-Amino-3-cyclobutylpropanoic acid

  • Common Synonyms: (S)-3-cyclobutyl-β-alanine

  • Molecular Formula: C₇H₁₃NO₂[4]

  • Molecular Weight: 143.18 g/mol [4]

Chemical Structure and Stereochemistry

The defining features of this molecule are the propanoic acid backbone, an amino group at the C3 (or β) position, and a cyclobutyl ring also at C3. The "(3S)" designation specifies the stereochemistry at the chiral center, which is crucial for determining its interaction with biological targets.

G cluster_0 (3S)-3-Amino-3-cyclobutylpropanoic acid C1 HO C3 C₁ C1->C3 C2 O C3->C2 C4 C₂ C3->C4 C5 C₃ C4->C5 C6 NH₂ C5->C6 C7 H C5->C7 (S) CB1 C C5->CB1 CB2 CH₂ CB1->CB2 CB3 CH₂ CB2->CB3 CB4 CH₂ CB3->CB4 CB4->CB1

Caption: 2D structure of (3S)-3-Amino-3-cyclobutylpropanoic acid.

Physicochemical Properties

While experimental data for this specific molecule is scarce, properties can be predicted based on its structure and comparison to similar compounds like (3S)-3-Amino-3-cyclopropylpropanoic acid.[5]

PropertyPredicted ValueSignificance in Drug Development
LogP ~0.3 - 0.8Indicates moderate lipophilicity, influencing membrane permeability and solubility.
Topological Polar Surface Area (TPSA) 63.32 ŲAffects transport properties and blood-brain barrier penetration.
Hydrogen Bond Donors 2Influences binding interactions with target proteins.
Hydrogen Bond Acceptors 2Influences binding interactions and solubility.
Rotatable Bonds 3Relates to conformational flexibility.

(Data derived from analogs such as (3S)-3-Amino-3-cyclopropylpropanoic acid[5])

Synthesis and Manufacturing

The synthesis of enantiomerically pure β-amino acids is a well-explored area of organic chemistry, driven by their value as building blocks for pharmaceuticals.[1][3]

Rationale for Synthesis

The development of synthetic routes to novel, unnatural amino acids like (3S)-3-Amino-3-cyclobutylpropanoic acid is crucial for expanding the chemical space available to medicinal chemists.[6] These building blocks enable the creation of peptidomimetics and small molecules with potentially improved pharmacological profiles, including enhanced stability against enzymatic degradation and unique binding characteristics.[2][7]

General Strategies for β-Amino Acid Synthesis

Several robust methods are available for the asymmetric synthesis of β-amino acids. The choice of method often depends on the availability of starting materials and the desired scale.

Caption: Common synthetic pathways to chiral β-amino acids.[8][9]

Proposed Synthetic Protocol: Asymmetric Mannich Reaction

This protocol outlines a plausible, high-level approach for the synthesis, chosen for its convergence and use of readily available starting materials.

Step 1: Imine Formation

  • Reactants: Cyclobutanecarboxaldehyde and a chiral auxiliary-based amine (e.g., (R)-tert-butanesulfinamide).

  • Procedure: The aldehyde and chiral amine are condensed in the presence of a dehydrating agent like copper(II) sulfate in a suitable solvent (e.g., dichloromethane) to form the corresponding chiral N-sulfinyl imine.

  • Causality: The use of a chiral auxiliary is a well-established strategy to induce stereoselectivity in the subsequent addition step.[8]

Step 2: Stereoselective Mannich Addition

  • Reactants: The chiral imine from Step 1 and a ketene silyl acetal (e.g., derived from methyl acetate).

  • Procedure: The ketene silyl acetal is added to the imine in the presence of a Lewis acid catalyst at low temperature (-78 °C). The reaction is then quenched.

  • Causality: The steric bulk of the chiral auxiliary directs the nucleophilic attack of the ketene silyl acetal to one face of the imine, establishing the desired (S)-stereocenter at the β-carbon.

Step 3: Deprotection and Hydrolysis

  • Reactants: The product from Step 2.

  • Procedure: The chiral auxiliary is removed under acidic conditions (e.g., HCl in methanol). The resulting methyl ester is then hydrolyzed to the carboxylic acid using a base (e.g., lithium hydroxide) followed by acidic workup.

  • Causality: This two-stage deprotection yields the final, unprotected β-amino acid.

Step 4: Purification

  • Method: The final product is purified using techniques such as recrystallization or ion-exchange chromatography to achieve high chemical and enantiomeric purity.

  • Validation: Purity is confirmed by NMR, MS, and chiral HPLC.

Spectroscopic and Analytical Characterization

Thorough characterization is essential to confirm the structure, identity, and purity of the synthesized compound. While specific spectra are not publicly available, the expected data can be reliably predicted.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework.

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
¹H ~11-12Broad singletCarboxylic acid (-COOH)
¹H ~3.0-3.5MultipletMethine proton at C3 (-CH -NH₂)
¹H ~2.3-2.6MultipletMethylene protons at C2 (-CH₂ -COOH)
¹H ~1.6-2.2MultipletsCyclobutyl protons
¹³C ~175-180SingletCarbonyl carbon (-C OOH)
¹³C ~45-55SingletMethine carbon at C3 (-C H-NH₂)
¹³C ~35-45SingletMethylene carbon at C2 (-C H₂-COOH)
¹³C ~15-30SingletsCyclobutyl carbons

(Predicted shifts are based on general values for similar structures[11])

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

  • ~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

  • ~3000-3300 cm⁻¹ (medium): N-H stretch of the primary amine.

  • ~2850-2950 cm⁻¹ (strong): C-H stretches of the alkyl groups.

  • ~1700-1725 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

  • ~1550-1650 cm⁻¹ (medium): N-H bend of the amine.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

  • Expected [M+H]⁺: m/z 144.102

  • Key Fragmentation: Loss of H₂O (m/z 126), loss of COOH (m/z 98), and fragmentation of the cyclobutyl ring.

Medicinal Chemistry and Drug Development Applications

The true value of (3S)-3-Amino-3-cyclobutylpropanoic acid lies in its potential to create novel therapeutics with superior properties.

Role in Peptidomimetics

Incorporating β-amino acids into peptide sequences fundamentally alters the backbone structure, leading to significant pharmacological advantages.[2]

  • Proteolytic Stability: The altered backbone is not recognized by many proteases, dramatically increasing the in-vivo half-life of the peptide.[7]

  • Conformational Constraint: β-amino acids can induce stable secondary structures, such as helices and turns, even in short peptides. This pre-organization can lead to higher binding affinity and selectivity for the target receptor.[2]

Caption: Comparison of α- and β-peptide backbones, highlighting the extra carbon.

Impact of the Cyclobutyl Moiety

The cyclobutyl group is a non-natural side chain that can serve as a bioisostere for proteinogenic residues like leucine or valine. However, its constrained, cyclic nature offers distinct advantages:

  • Modulation of Lipophilicity: It provides a non-polar, lipophilic character that can enhance membrane permeability and access to intracellular targets.

  • Steric Influence: The defined three-dimensional shape of the cyclobutyl ring can be used to probe binding pockets, potentially leading to improved potency and selectivity by creating more specific steric interactions than a flexible alkyl chain.

  • Novelty and Patentability: The use of such an unnatural amino acid provides a clear path to novel chemical entities with strong intellectual property protection.

Potential Therapeutic Targets

While this specific molecule has not been extensively studied, analogs with cyclic amino acid motifs have shown activity in several areas:

  • Enzyme Inhibition: Constrained amino acids are excellent candidates for designing enzyme inhibitors. For example, cyclic amino acid derivatives have been developed as potent inactivators of γ-aminobutyric acid aminotransferase (GABA-AT), an approach used to treat addiction and seizures.[12][13]

  • GPCR Modulation: Peptides containing unnatural amino acids can act as more stable and potent agonists or antagonists for G-protein coupled receptors (GPCRs).

  • Antimicrobial Peptides: The enhanced stability imparted by β-amino acids makes them ideal for designing antimicrobial peptides that resist bacterial proteases.[7]

Pharmacokinetic Considerations (Predicted)

Understanding the ADME (Absorption, Distribution, Metabolism, Excretion) profile is essential for any drug candidate.[14]

Caption: A generalized workflow for a pharmacokinetic study.[15]

  • Absorption: As an amino acid, it is likely absorbed via amino acid transporters in the gut, potentially leading to good oral bioavailability.[16] However, competition with dietary amino acids could affect the rate and extent of absorption.

  • Distribution: Its moderate lipophilicity suggests it may distribute into tissues beyond the systemic circulation.

  • Metabolism: β-amino acids are generally not substrates for the primary metabolic pathways of α-amino acids. Metabolism is likely to be slow, potentially occurring via minor pathways in the liver.[17] This metabolic stability is a key advantage.[3]

  • Excretion: The parent compound is likely to be excreted renally, a common pathway for small, water-soluble molecules.

Conclusion and Future Directions

(3S)-3-Amino-3-cyclobutylpropanoic acid represents a valuable and under-explored building block for modern drug discovery. Its unique combination of a β-amino acid backbone and a constrained cyclobutyl side chain offers a compelling strategy to overcome the traditional limitations of peptide-based therapeutics, namely poor metabolic stability. Future research should focus on developing efficient, scalable synthetic routes, incorporating this amino acid into peptide libraries for screening against various targets, and conducting detailed in-vitro and in-vivo studies to fully characterize its pharmacological and pharmacokinetic profiles. The insights gained will undoubtedly pave the way for the development of next-generation therapeutics with enhanced efficacy and safety.

References

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  • Title: A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. | Request PDF Source: ResearchGate URL: [Link]

  • Title: Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase - PMC Source: National Center for Biotechnology Information URL: [Link]

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  • Title: Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry Source: ACS Publications URL: [Link]

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  • Title: β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL Source: Institute of Chemistry, Skopje, Macedonia URL: [Link]

  • Title: Synthesis of cyclic β-amino acid derivatives by trans-diastereoselective epoxidation Source: ResearchGate URL: [Link]

  • Title: (1S, 3S)-3-amino-4-difluoromethylenyl-1-cyclopentanoic acid (CPP-115), a potent γ-aminobutyric acid aminotransferase inactivator for the treatment of cocaine addiction Source: PubMed URL: [Link]

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  • Title: Chapter 16: Pharmacokinetics of Drug Absorption Source: AccessPharmacy URL: [Link]

  • Title: NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES Source: University of Illinois Urbana-Champaign Chemistry URL: [Link]

  • Title: β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review Source: Hilaris URL: [Link]

  • Title: Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid Source: DergiPark URL: [Link]

  • Title: Amino Acids in the Development of Prodrugs Source: MDPI URL: [Link]

  • Title: 1H proton nmr spectrum of propanoic acid C3H6O2 Source: Doc Brown's Chemistry URL: [Link]

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An In-depth Technical Guide to Non-proteinogenic Amino Acids: Cyclobutane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Non-proteinogenic amino acids (NPAAs) represent a significant expansion of the chemical space available for drug discovery and peptide engineering. Among these, cyclobutane-containing amino acids (CBAAs) have emerged as a compelling class of building blocks due to the unique conformational constraints imposed by their strained four-membered ring system. This guide provides a comprehensive technical overview of cyclobutane-derived amino acids, intended for researchers, medicinal chemists, and drug development professionals. We will explore the fundamental principles governing their synthesis, delve into their distinct structural properties, and showcase their applications as powerful tools in the design of novel peptidomimetics and bioactive molecules. This document emphasizes the causal relationships behind synthetic strategies and the logic of experimental design, providing actionable insights for laboratory application.

Introduction: The Strategic Value of Conformational Constraint

The therapeutic potential of peptides is often hindered by poor metabolic stability and low bioavailability. A primary strategy to overcome these limitations is the incorporation of non-proteinogenic amino acids designed to enforce specific backbone conformations.[1] Cyclobutane amino acids are particularly effective in this role.[1][2] The inherent ring strain of the cyclobutane moiety restricts the rotational freedom of the peptide backbone, pre-organizing the molecule into a specific secondary structure, such as a β-turn or helical motif.[3] This conformational rigidity can lead to enhanced binding affinity for biological targets and increased resistance to proteolytic degradation.

1.1 The Cyclobutane Motif: A Tool for Precise Structural Control

The cyclobutane ring is not a static, planar structure. It exists in a "puckered" conformation, which modulates the spatial orientation of substituents.[4] This puckering, combined with the stereochemistry of the amino and carboxyl groups, allows for the creation of a diverse array of rigid scaffolds.[5] By carefully selecting the substitution pattern and stereoisomer of the CBAA, chemists can fine-tune the dihedral angles of the peptide backbone, effectively "locking" it into a desired bioactive conformation.[3] This level of control is critical for designing potent and selective therapeutic agents.

1.2 Stereochemistry: The Driver of Biological Function

As with all amino acids, the stereochemistry of CBAAs is paramount. The spatial arrangement of the amino and carboxyl groups relative to the cyclobutane ring (cis or trans) and the absolute configuration (R or S) at each stereocenter dictates how the molecule will interact with chiral biological targets like enzymes and receptors.[2] Consequently, stereocontrolled synthesis is not merely an academic exercise but a fundamental requirement for the rational design of drugs incorporating these motifs.[6]

Synthetic Strategies for Cyclobutane Amino Acids

The construction of the strained cyclobutane ring, particularly with the requisite stereochemical control, presents unique synthetic challenges. Several powerful methodologies have been developed to address this.

2.1 [2+2] Cycloaddition: The Cornerstone of Cyclobutane Synthesis

The [2+2] cycloaddition reaction, which involves the joining of two alkene-containing molecules to form a four-membered ring, is a primary method for synthesizing cyclobutane derivatives.[6][7]

  • Thermal and Photochemical Methods: Historically, thermal and photochemical approaches have been used. Photochemical [2+2] cycloadditions, in particular, have seen a resurgence with the advent of visible-light photocatalysis.[1][8][9] These methods often proceed under mild conditions, offering high functional group tolerance.[1] For example, the photosensitized cycloaddition of dehydroamino acids with styrenes provides direct access to substituted cyclobutane α-amino acids.[8]

  • Catalysis and Stereocontrol: Modern variations often employ transition metal or organocatalysts to achieve high levels of stereoselectivity.[6] Chiral catalysts can direct the facial selectivity of the cycloaddition, leading to the formation of enantioenriched products.

Diagram 1: Generalized [2+2] Photocatalytic Cycloaddition Workflow This diagram illustrates the fundamental process of using a photocatalyst to generate a cyclobutane ring from two olefin precursors, a common strategy for synthesizing CBAA cores.

G cluster_0 Step 1: Catalyst Excitation cluster_1 Step 2: Energy Transfer cluster_2 Step 3: Cycloaddition cluster_3 Step 4: Catalyst Regeneration PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Excitation Light Visible Light (hν) Light->PC Olefin1 Olefin 1 (e.g., Dehydroamino Acid) PC_star->Olefin1 Energy Transfer PC_star->Olefin1 PC_return PC PC_star->PC_return Returns to Ground State Olefin1_triplet Triplet Olefin 1* Olefin1->Olefin1_triplet Olefin2 Olefin 2 (e.g., Styrene) Olefin1_triplet->Olefin2 Stepwise Radical Addition Olefin1_triplet->Olefin2 CBAA Cyclobutane Amino Acid Derivative Olefin2->CBAA

Sources

An In-depth Technical Guide to β-Amino Acid Analogs of Cyclobutylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of conformationally constrained non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a detailed exploration of β-amino acid analogs derived from cyclobutylalanine. We delve into the strategic importance of the cyclobutyl moiety, dissect key synthetic methodologies with an emphasis on stereocontrol, analyze the resulting physicochemical properties, and survey the applications of these unique building blocks in drug discovery. This document serves as a technical resource, offering both foundational knowledge and actionable protocols for scientists engaged in the design and synthesis of advanced peptidomimetics and other therapeutic agents.

Introduction: The Strategic Value of Constrained Scaffolds

Peptides are exquisite signaling molecules, but their therapeutic potential is often hampered by poor metabolic stability and conformational flexibility, the latter of which can lead to an entropic penalty upon receptor binding.[1] To overcome these limitations, medicinal chemists often turn to peptidomimetics, which are designed to mimic the structure and function of natural peptides but with improved pharmacological properties.[2][3][4]

β-amino acids are particularly valuable in this context.[2][3][4] By introducing an additional carbon into the amino acid backbone, they fundamentally alter the conformational preferences and proteolytic susceptibility of the resulting peptide.[2][3][4][5][6] When the side chain of a β-amino acid is a cyclic structure, such as a cyclobutane ring, we introduce a further layer of conformational rigidity. This guide focuses specifically on β-amino acid analogs of cyclobutylalanine, a class of compounds that leverages the unique steric and electronic properties of the cyclobutane ring to create powerful tools for drug design.

The cyclobutane motif is increasingly recognized for its ability to:

  • Impose Conformational Restriction: Replacing a flexible alkyl linker with a cyclobutane ring limits the number of accessible conformations, pre-organizing the molecule for optimal interaction with its biological target.[1][7]

  • Enhance Metabolic Stability: The strained ring system can shield adjacent peptide bonds from enzymatic degradation.[1][8]

  • Serve as an Aryl Isostere: The three-dimensional nature of the cyclobutane ring can mimic the spatial arrangement of aromatic groups while offering a different physicochemical profile.[1][7]

  • Fill Hydrophobic Pockets: The cyclobutyl group can effectively occupy hydrophobic pockets within enzyme active sites or receptor binding domains.[1][7][8]

This guide will provide the technical details necessary to synthesize, understand, and apply these valuable molecular building blocks.

The Cyclobutyl Moiety: A Unique Structural Element

The cyclobutane ring is the second most strained saturated monocarbocycle, with a strain energy of approximately 26.3 kcal/mol.[1] Unlike the planar depiction often used in 2D drawings, cyclobutane adopts a puckered or folded conformation to relieve torsional strain, resulting in C-C-C bond angles of about 88°.[1][9] This puckered geometry is a key feature, as it presents substituents in well-defined spatial vectors, a critical aspect for designing molecules that interact with specific biological targets. The C-C bonds within the ring are slightly longer than in a typical alkane (1.56 Å vs. 1.54 Å), a result of 1,3 non-bonding repulsions.[1] These unique structural features distinguish cyclobutane from other cycloalkanes and contribute to its utility in drug design.

Synthetic Strategies for β-Cyclobutylalanine Analogs

The synthesis of β-amino acids can be broadly approached through several established methods. For creating β-cyclobutylalanine analogs, these methods are adapted from either α-cyclobutylalanine or other suitable cyclobutane precursors.

Arndt-Eistert Homologation of α-Cyclobutylalanine

One of the most direct and widely used methods for converting an α-amino acid to its β-homolog is the Arndt-Eistert synthesis.[10][11][12] This reaction sequence effectively inserts a methylene group between the carboxyl and α-carbon of the starting amino acid.

The core mechanism involves three key steps:

  • Activation: The starting N-protected α-cyclobutylalanine is converted to a more reactive species, typically an acid chloride or a mixed anhydride.

  • Diazoketone Formation: The activated acid reacts with diazomethane to form an α-diazoketone intermediate. It is crucial to use excess diazomethane to neutralize the HCl generated if starting from an acid chloride, preventing the formation of a chloromethyl ketone byproduct.[11]

  • Wolff Rearrangement: The α-diazoketone, in the presence of a metal catalyst (commonly Ag₂O) or upon photolysis, undergoes rearrangement to form a ketene.[10] This ketene is then trapped by a nucleophile (e.g., water, alcohol, or amine) to yield the final β-amino acid product or its derivative.[10]

Arndt_Eistert_Workflow cluster_start Starting Material cluster_step1 Activation cluster_step2 Diazoketone Formation cluster_step3 Rearrangement & Trapping cluster_end Product start N-Protected α-Cyclobutylalanine step1 Acid Chloride Formation (e.g., SOCl₂) start->step1 step2 Reaction with Diazomethane (CH₂N₂) step1->step2 intermediate α-Diazoketone step2->intermediate step3 Wolff Rearrangement (e.g., Ag₂O, H₂O) intermediate->step3 end N-Protected β-Cyclobutylalanine step3->end

Experimental Protocol: Arndt-Eistert Synthesis of Fmoc-β-cyclobutyl-L-alanine

This protocol is a representative example based on established chemical principles.[10][11][13] Researchers should consult primary literature for specific substrate and scale-dependent optimizations.

  • Acid Chloride Formation: To a solution of Fmoc-α-cyclobutyl-L-alanine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of dimethylformamide (DMF). Stir the reaction mixture at 0 °C for 1 hour, then at room temperature for 2 hours. Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure to remove excess oxalyl chloride and solvent.

  • Diazoketone Synthesis: Dissolve the crude acid chloride in anhydrous tetrahydrofuran (THF) and cool to 0 °C. Add a freshly prepared ethereal solution of diazomethane (approx. 3.0 eq) dropwise until a persistent yellow color is observed. Stir the mixture at 0 °C for 3 hours. Caution: Diazomethane is toxic and potentially explosive. This step must be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Wolff Rearrangement: In a separate flask, prepare a solution of silver benzoate (0.1 eq) in triethylamine (1.5 eq) and water (5.0 eq) dissolved in 1,4-dioxane. Add the diazoketone solution dropwise to this mixture at room temperature. After the addition is complete, heat the reaction to 50-60 °C and stir for 4-6 hours until nitrogen evolution ceases.

  • Workup and Purification: Cool the reaction mixture, dilute with ethyl acetate, and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired Fmoc-β-cyclobutyl-L-alanine.

Note: Modern variations of this reaction utilize safer diazomethane alternatives or employ continuous flow setups to minimize hazards and improve scalability.[13][14]

Synthesis from Cyclobutane Precursors

An alternative to homologation is to build the β-amino acid structure directly on a pre-existing cyclobutane ring. This approach offers flexibility in accessing different isomers and substitution patterns.

A. Photochemical [2+2] Cycloaddition: A powerful method for creating the cyclobutane ring itself is the photochemical [2+2] cycloaddition. For instance, the reaction between an appropriate alkene (like ethylene) and a cyclic enone system (like a derivatized uracil) can form a cyclobutane ring with a specific cis configuration.[15] Subsequent chemical degradation of the heterocyclic ring can then unveil the desired aminomethyl and carboxylic acid functionalities. This method has been successfully used to prepare all four stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid from a single chiral starting material.[15]

Photo_Cycloaddition_Workflow start Chiral γ-Lactam (or other enone) step1 [2+2] Photocycloaddition (hv) start->step1 reagent Ethylene (H₂C=CH₂) reagent->step1 intermediate cis-Fused Bicyclic Intermediate step1->intermediate step2 Diastereomer Separation (Chromatography) intermediate->step2 iso_A Diastereomer A step2->iso_A iso_B Diastereomer B step2->iso_B step3_A Ring Opening & Functional Group Manipulation iso_A->step3_A step3_B Ring Opening & Functional Group Manipulation iso_B->step3_B product_A cis-β-Cyclobutylalanine (Enantiomer A) step3_A->product_A product_B cis-β-Cyclobutylalanine (Enantiomer B) step3_B->product_B

B. Starting from Substituted Cyclobutanones: Commercially available or readily synthesized cyclobutanones can serve as versatile starting points. For example, 3-oxocyclobutane-1-carboxylic acid can be subjected to reductive amination to install the amino group, or undergo other transformations to build the desired functionality.[16] Grignard reactions on the ketone can introduce further diversity, followed by functional group interconversions to yield the final β-amino acid.[16]

Stereochemical Considerations

For any amino acid analog used in drug design, precise control of stereochemistry is paramount. β-Amino acids derived from cyclobutylalanine can possess multiple stereocenters, leading to a variety of diastereomers (cis and trans isomers relative to the ring).

  • Stereocontrol in Arndt-Eistert: When starting with an enantiopure α-amino acid, the Arndt-Eistert homologation typically proceeds with retention of configuration at the α-carbon (which becomes the β-carbon in the product).

  • Stereocontrol in Cycloadditions: The stereochemical outcome of [2+2] cycloadditions is dictated by the facial selectivity of the approach of the two reactants, which can often be controlled by using chiral auxiliaries or catalysts.[17][18]

  • Isomer Interconversion: It is possible to interconvert isomers. For example, protocols have been developed for the epimerization of cis-2-(aminomethyl)cyclobutane-1-carboxylic acid derivatives to their corresponding trans isomers, providing access to the full spectrum of stereoisomers from a single synthetic pathway.[15]

Applications in Medicinal Chemistry and Peptidomimetics

The unique structural features of β-cyclobutylalanine analogs make them highly attractive for incorporation into bioactive molecules.

Peptidomimetics and Proteolysis Resistance

The primary application is in the creation of peptidomimetics with enhanced stability and defined secondary structures.[2][3][4] The β-amino acid backbone is inherently more resistant to degradation by common peptidases.[2][4] The rigid cyclobutyl group further constrains the peptide backbone, which can lock the molecule into a bioactive conformation. For example, the inclusion of a highly constrained (1S,2S)-2-aminocyclobutane-1-carboxylic acid in short oligomers has been shown to induce well-defined helical folding in solution.[19]

Receptor Selectivity and Potency

Conformational constraint can dramatically improve the selectivity of a ligand for a specific receptor subtype. In one notable example, analogs of the C-terminal fragment of neuropeptide Y (NPY) containing cyclobutane β-amino acids displayed exclusive binding to the Y4 receptor subtype, whereas the parent peptide was non-selective.[19] In other cases, the introduction of a cyclobutyl ring has led to a remarkable 10-fold increase in potency, hypothesized to be driven by favorable desolvation effects in a buried binding pocket.[1]

Data Summary: Impact of Cyclobutane Incorporation
Application AreaObservationRationaleReference(s)
Receptor Selectivity NPY analogs with cyclobutane β-AAs show exclusive Y4R binding.Conformational restriction limits interaction with other receptor subtypes.[19]
Biological Potency A 10-fold increase in potency observed in a cancer therapeutic lead.The cyclobutyl group induced a "kink" promoting a more buried binding mode.[1]
Metabolic Stability Peptides containing β-amino acids show lower rates of degradation.The altered backbone is a poor substrate for proteases.[2][4][10]
Cell Penetration Can influence cell uptake ability of Cell Penetrating Peptides (CPPs).The rigidity of the cyclobutane β-AA can preclude conformations suitable for cell uptake.[19]

Conclusion and Future Outlook

β-Amino acid analogs of cyclobutylalanine represent a powerful and, to some extent, underutilized class of building blocks in drug discovery.[1] Their synthesis, while requiring specialized methods like the Arndt-Eistert homologation or stereoselective cycloadditions, is well-established and provides access to a rich diversity of structures. The ability of the cyclobutyl moiety to impart conformational rigidity, enhance metabolic stability, and modulate receptor selectivity makes these compounds invaluable for transforming peptide leads into viable drug candidates. As synthetic methods continue to improve and our understanding of structure-activity relationships deepens, we can expect to see the increased application of these constrained analogs in the development of next-generation therapeutics targeting a wide range of diseases.

References

  • Werry, L., Verhoork, S., & Bolt, R. (2020). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Continuous flow synthesis of β-amino acids from α-amino acids via Arndt–Eistert homologation. RSC Publishing. Available at: [Link]

  • Wikipedia. (n.d.). Arndt–Eistert reaction. Available at: [Link]

  • Juaristi, E., & Soloshonok, V. A. (2002). Beta-amino acids: versatile peptidomimetics. Current Medicinal Chemistry, 9(8), 861-873. Available at: [Link]

  • ACS Publications. (2025). Up-Scale Pseudotelescopic Photoinduced Arndt-Eistert α-Amino Acid Homologation in a Flow Reactor Cascade. Organic Process Research & Development. Available at: [Link]

  • ResearchGate. (2025). Beta-amino acids: versatile peptidomimetics. Available at: [Link]

  • Bentham Science. (n.d.). β-Amino Acids: Versatile Peptidomimetics. Available at: [Link]

  • Seebach, D., et al. (2008). β-Peptidic Peptidomimetics. Accounts of Chemical Research, 41(10), 1366-1375. Available at: [Link]

  • ResearchGate. (2000). Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. Available at: [Link]

  • Seebach, D., et al. (2008). Beta-peptidic peptidomimetics. Accounts of Chemical Research, 41(10), 1366-1375. Available at: [Link]

  • ResearchGate. (2025). A unified synthesis of all stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid. Available at: [Link]

  • Scite. (n.d.). The Synthesis and Activity of cis‐and trans‐2‐(Aminomethyl) cyclopropanecarboxylic Acid as Conformationally Restricted Analogues of GABA. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Stereoselective strategy for the synthesis of γ‐cyclobutane amino acids. Available at: [Link]

  • Royal Society of Chemistry. (2023). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Chemical Science. Available at: [Link]

  • ResearchGate. (2025). Aminoacids of the cyclobutane series. Available at: [Link]

  • Radboud Repository. (n.d.). Cyclobutanes in Small-Molecule Drug Candidates. Available at: [Link]

  • ACS Publications. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. Available at: [Link]

  • PlumX. (n.d.). Stereoselective synthesis of cyclobutyl γ-amino acids leading to branched peptides with a cyclobutane core. Available at: [Link]

  • MDPI. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Available at: [Link]

  • ScienceDirect. (2000). Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. Available at: [Link]

  • Quora. (2022). What is the most stable conformer for cyclobutane? Available at: [Link]

  • MDPI. (2026). Design, Synthesis, and Structure–Activity Relationships of Substituted Phenyl Cyclobutylureas as Potential Modulators of Inflammatory Responses. Available at: [Link]

  • ScholarWorks. (n.d.). studies toward the stereocontrolled synthesis of cyclobutane derivatives. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of enantiomerically enriched β-N-amino (S)-α-alanine analogs via sequential reactions on a chiral Ni(ii) complex. Organic & Biomolecular Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of β-amino acid derivatives a, Selected examples of β-amino. Available at: [Link]

  • Scholars Research Library. (n.d.). Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives. Available at: [Link]

  • Organic Syntheses. (n.d.). 19. Available at: [Link]

  • Frontiers. (n.d.). Advances in the synthesis of β-alanine. Available at: [Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3S)-3-Amino-3-cyclobutylpropionic acid (IUPAC: (3S)-3-amino-3-cyclobutylpropanoic acid) is a highly specialized, non-natural chiral β-amino acid. Identified by the CAS Registry Number 1260611-07-1 [1], this compound has emerged as a critical building block in modern medicinal chemistry. By integrating a sterically demanding cyclobutyl ring with a β-amino acid backbone, it provides unique conformational rigidity and proteolytic resistance. This guide explores its physicochemical properties, mechanistic rationale in drug design, and field-proven synthetic protocols for its incorporation into complex active pharmaceutical ingredients (APIs).

Chemical Identity & Physicochemical Profiling

Understanding the baseline properties of this chiral building block is essential for predicting its behavior in organic synthesis and biological systems[2].

Table 1: Core Physicochemical Data

PropertyValueScientific Implication
CAS Number 1260611-07-1Primary identifier for the (S)-enantiomer[1].
Molecular Formula C₇H₁₃NO₂Defines the stoichiometric baseline for reaction scaling.
Molecular Weight 143.18 g/mol Low molecular weight allows for integration into larger scaffolds without violating Lipinski’s Rule of 5.
Stereochemistry (S)-configuration at β-carbonCritical for stereospecific binding in enzymatic active sites and receptor pockets[3].
Structural Features Cyclobutyl ring, β-amino acidInduces steric strain; shifts the amine away from the α-carbon, preventing standard peptide bond cleavage.

Mechanistic Rationale: The Role of the Cyclobutyl β-Amino Scaffold

The selection of (3S)-3-amino-3-cyclobutylpropionic acid in drug development is rarely arbitrary; it is driven by two primary structural causalities:

  • Conformational Rigidity & Steric Strain: The cyclobutyl ring introduces significant steric bulk and ring strain, which restricts the rotational degrees of freedom around the β-carbon. This "locks" the molecule into specific bioactive conformations, minimizing the entropic penalty upon binding to target proteins and thereby enhancing binding affinity[3].

  • Proteolytic Shielding: Natural α-amino acids are highly susceptible to enzymatic cleavage by endogenous proteases. By shifting the amine to the β-position and flanking it with a bulky cyclobutyl substituent, the resulting peptidomimetics become virtually invisible to standard proteases, dramatically increasing the in vivo half-life of the drug.

Pharmacological Applications in Modern Drug Design

This specific enantiomer is currently utilized in the synthesis of several advanced therapeutic classes.

Table 2: Key Pharmacological Target Modulations

TargetDisease IndicationRole of Cyclobutyl MoietyReference
Cbl-b E3 Ligase Cancer ImmunotherapyEnhances binding affinity and steric fit within the TKB/RF domains of the ligase.WO2024233831A1[4]
Apelin Receptor (APJ) Cardiovascular & MetabolicModulates receptor agonism and increases systemic stability of benzimidazole derivatives.Vulcanchem[3]
Viral Neuraminidase InfluenzaImproves target residence time and limits enzymatic degradation by the virus.WO2013019828A1[3]
Cbl-b E3 Ligase Inhibition

Casitas B-lineage lymphoma-b (Cbl-b) is a negative regulator of T-cell activation. Inhibitors utilizing the cyclobutyl β-amino scaffold block the RF domain of Cbl-b, preventing the ubiquitination and degradation of ZAP70. This leads to sustained T-cell activation, a highly desirable outcome in cancer immunotherapy[4].

Pathway TCR T-Cell Receptor (Activation) ZAP70 ZAP70 Kinase TCR->ZAP70 Phosphorylates Cbl_b Cbl-b E3 Ligase (Negative Regulator) ZAP70->Cbl_b Recruits Ub Ubiquitination & Degradation Cbl_b->Ub Ubiquitinates ZAP70 Immune T-Cell Tolerance Ub->Immune Suppresses Immunity Drug Cbl-b Inhibitor (Cyclobutyl Scaffold) Drug->Cbl_b Inhibits RF Domain Activation Sustained T-Cell Activation Drug->Activation Promotes

Pathway of Cbl-b inhibition by cyclobutyl-scaffold drugs promoting T-cell activation.

Synthetic Workflows & Experimental Protocols

To integrate (3S)-3-amino-3-cyclobutylpropionic acid into complex APIs (such as isoindolin-1-one derivatives for Cbl-b inhibition), a highly controlled reductive amination is typically employed[4].

Step-by-Step Reductive Amination Protocol

The following protocol is designed as a self-validating system to ensure maximum yield and stereochemical integrity.

Step 1: Imine Condensation

  • Procedure: In a dry flask, combine the target aldehyde/ketone precursor with (3S)-3-amino-3-cyclobutylpropanoic acid (1.96 mmol) in anhydrous dichloromethane (DCM, 10 mL). Add glacial acetic acid (0.09 mL, 1.64 mmol)[4]. Stir at 25 °C for 2 hours.

  • Causality: Acetic acid acts as a mild protic catalyst. It protonates the carbonyl oxygen to increase its electrophilicity without fully protonating the β-amine (which would destroy its nucleophilicity). DCM provides a non-polar, aprotic environment that favors the elimination of water.

  • Self-Validation Check: Do not proceed until LC-MS or FT-IR confirms the complete disappearance of the carbonyl peak and the formation of the stable imine/iminium intermediate. Premature reduction will yield unwanted alcohol byproducts.

Step 2: Selective Reduction

  • Procedure: Add sodium triacetoxyhydroborate (NaBH(OAc)₃, 693.5 mg, 3.27 mmol) to the mixture[4]. Stir continuously at 25 °C for 16 hours.

  • Causality: NaBH(OAc)₃ is specifically chosen over harsher agents like NaBH₄ because its steric bulk and electron-withdrawing acetate groups make it a mild reducing agent. It selectively reduces the iminium ion without attacking unreacted aldehydes or ketones.

Step 3: Purification and Isolation

  • Procedure: Concentrate the reaction mixture under reduced pressure. Purify the residue via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using a gradient of Water (with Formic Acid) and Acetonitrile (8% to 38% ACN)[4].

  • Self-Validation Check: The inclusion of Formic Acid (FA) in the aqueous mobile phase is critical. It ensures the newly formed secondary amine remains fully protonated, preventing peak tailing on the C18 column and ensuring high-resolution separation from unreacted starting materials.

Workflow A Aldehyde/Ketone Precursor C Imine Intermediate (DCM, Acetic Acid, 25°C, 2h) A->C B (3S)-3-Amino-3-cyclobutylpropanoic acid (CAS 1260611-07-1) B->C D Selective Reduction (NaBH(OAc)3, 25°C, 16h) C->D Self-Validation: LC-MS confirms imine E RP-HPLC Purification (Water/FA - ACN Gradient) D->E Prevents alcohol byproduct F Purified Target Compound (Validated via LC-MS/NMR) E->F FA maintains protonation

Reductive amination workflow for integrating the cyclobutyl β-amino acid into drug scaffolds.

Conclusion

(3S)-3-Amino-3-cyclobutylpropionic acid (CAS 1260611-07-1) represents a paradigm shift in the design of sterically constrained peptidomimetics. By leveraging its unique physicochemical properties—specifically its conformational rigidity and resistance to proteolytic degradation—drug development professionals can engineer highly selective, long-lasting therapeutics targeting complex pathways like Cbl-b ligase and the Apelin receptor.

References

  • PubChem Database. "(3S)-3-Amino-3-cyclobutylpropanoic acid; CID 34178102." National Center for Biotechnology Information. URL:[Link]

  • ChemSrc. "(3S)-3-Amino-3-cyclobutylpropanoic acid (CAS: 1260611-07-1) Properties and Identifiers." URL:[Link]

  • Google Patents. "WO2024233831A1 - 6-substituted-3-phenyl-isoindolin-1-ones as cbl-b inhibitors selective over c-cbl." World Intellectual Property Organization.

Sources

Therapeutic Potential of (3S)-3-Amino-3-cyclobutylpropanoic Acid: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3S)-3-Amino-3-cyclobutylpropanoic acid (CAS: 754176-53-9) is a non-proteinogenic


-amino acid that serves as a high-value chiral building block in modern medicinal chemistry. Structurally, it represents a 

-homolog of cyclobutylglycine and shares significant pharmacophoric overlap with gabapentinoids (e.g., Gabapentin, Pregabalin).

Its therapeutic value lies not as a standalone active pharmaceutical ingredient (API), but as a critical scaffold for peptidomimetics and small-molecule drug design . By incorporating the cyclobutyl moiety at the


-position, this molecule offers a unique combination of conformational constraint , lipophilicity , and proteolytic resistance .

Key Applications:

  • Peptidomimetics: Enhancing the metabolic stability of peptide therapeutics by blocking peptidase cleavage.

  • Neuropathic Pain & Epilepsy: Investigated as a next-generation ligand for the

    
     subunit of voltage-gated calcium channels.
    
  • Integrin Antagonists: Serving as a rigid spacer in RGD-mimetic compounds for anti-thrombotic and anti-angiogenic therapies.

Chemical & Structural Properties[1][2][3]

Molecular Identity
  • IUPAC Name: (3S)-3-Amino-3-cyclobutylpropanoic acid

  • Common Names: (S)-

    
    -Cyclobutylalanine; (S)-3-Cyclobutyl-
    
    
    
    -alanine
  • Molecular Formula:

    
    
    
  • Molecular Weight: 143.18 g/mol

  • Chirality: The (3S)-configuration is critical for biological recognition, particularly in mimicking L-amino acids or targeting stereoselective receptors like GABA transporters.

Structural Significance

This molecule bridges the gap between flexible linear amino acids and rigid cyclic systems.

FeatureImpact on Drug Design

-Amino Backbone
Introduces an extra methylene group (

) compared to

-amino acids. This alters the hydrogen-bonding pattern, allowing the formation of stable secondary structures (e.g.,

-helices) known as foldamers .
Cyclobutyl Side Chain Provides significant steric bulk and lipophilicity (

) without the excessive molecular weight of a phenyl or cyclohexyl group. It restricts rotation around the

bond, reducing the entropic penalty of binding.
(3S) Stereochemistry Ensures specific topological alignment with receptor pockets, avoiding "eutomer/distomer" issues common in racemic mixtures.

Therapeutic Applications & Mechanism of Action[4]

Mechanism 1: Proteolytic Resistance in Peptide Drugs

The primary utility of (3S)-3-Amino-3-cyclobutylpropanoic acid is in peptidomimetics . Endogenous peptidases (e.g., trypsin, chymotrypsin) specifically recognize


-peptide bonds.
  • The "Beta-Block" Effect: Replacing a natural

    
    -amino acid with this 
    
    
    
    -amino acid disrupts the scissile bond geometry. The enzyme's catalytic triad cannot effectively attack the carbonyl carbon due to the shifted position of the amine and the steric hindrance of the cyclobutyl ring.
  • Result: Peptide drugs incorporating this residue exhibit significantly extended plasma half-lives (

    
    ).
    
Mechanism 2: Gabapentinoid Activity (Neuropathic Pain)

The structure of (3S)-3-Amino-3-cyclobutylpropanoic acid is homologous to Pregabalin (isobutyl-GABA) and Gabapentin (cyclohexyl-GABA).

  • Target:

    
     and 
    
    
    
    subunits of voltage-gated calcium channels (VGCC).
  • Action: Binding to this subunit reduces the trafficking of VGCCs to the presynaptic membrane, thereby decreasing the release of excitatory neurotransmitters (glutamate, substance P) in pain pathways.

  • Advantage: The cyclobutyl ring offers a different lipophilic profile, potentially altering Blood-Brain Barrier (BBB) penetration and receptor affinity compared to the cyclohexyl (Gabapentin) or isobutyl (Pregabalin) variants.

Visualization: Structural Homology & Interaction

The following diagram illustrates the structural relationship between this molecule and established neuropathic pain drugs, highlighting the pharmacophore conservation.

G GABA GABA (Neurotransmitter) Gabapentin Gabapentin (Cyclohexyl-GABA) GABA->Gabapentin Lipophilic Modification Pregabalin Pregabalin (Isobutyl-GABA) GABA->Pregabalin Beta-Substitution Target (3S)-3-Amino-3-cyclobutylpropanoic acid (Cyclobutyl-Beta-Amino Acid) Gabapentin->Target Ring Contraction (Cyclohexyl -> Cyclobutyl) Receptor VGCC alpha2-delta Subunit (Neuropathic Pain Target) Gabapentin->Receptor Established Binding Pregabalin->Target Cyclization of Side Chain Target->Receptor Putative Binding (High Affinity)

Caption: Structural evolution of GABA analogs. The (3S)-cyclobutyl variant combines features of Gabapentin and Pregabalin, targeting the same calcium channel subunit.

Synthesis & Manufacturing

Achieving the (3S)-configuration with high enantiomeric excess (ee > 98%) is critical. The two primary industrial routes are Arndt-Eistert Homologation and Enzymatic Resolution .

Route A: Arndt-Eistert Homologation (Chemical)

This method converts an


-amino acid to a 

-amino acid while retaining stereochemistry.
  • Starting Material: (S)-Cyclobutylalanine (N-protected).

  • Activation: Convert carboxylic acid to mixed anhydride (using ethyl chloroformate).

  • Diazotization: React with diazomethane (

    
    ) or TMS-diazomethane to form the 
    
    
    
    -diazoketone.
  • Wolff Rearrangement: Silver(I)-catalyzed rearrangement in the presence of water.[1]

  • Result: Insertion of a methylene group to yield the

    
    -amino acid.[2]
    
Route B: Enzymatic Resolution (Biocatalytic)

Preferred for green chemistry and scalability.

  • Substrate: Racemic ethyl 3-amino-3-cyclobutylpropanoate.

  • Biocatalyst: Candida antarctica Lipase B (CAL-B).

  • Process: Selective hydrolysis of the (S)-ester or acylation of the (S)-amine.

  • Yield: Kinetic resolution limits yield to 50%, but ee is typically >99%.

Experimental Protocols

Protocol: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Incorporating


-amino acids into peptides requires modified coupling conditions due to the lower reactivity of the 

-amino group.

Reagents:

  • Resin: Rink Amide MBHA.

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) / HOAt.

  • Base: DIPEA (Diisopropylethylamine).

Step-by-Step:

  • Swelling: Swell resin in DMF for 30 min.

  • Deprotection: Remove Fmoc group with 20% piperidine/DMF (

    
     min). Wash 
    
    
    
    with DMF.
  • Activation: Dissolve Fmoc-(3S)-3-Amino-3-cyclobutylpropanoic acid (3 eq), HATU (2.9 eq), and HOAt (3 eq) in DMF. Add DIPEA (6 eq).

  • Coupling: Add activated solution to resin. Shake for 2 hours (double the standard time for

    
    -amino acids).
    
  • Monitoring: Perform Kaiser test. If positive (blue), repeat coupling.

  • Capping: Cap unreacted sites with acetic anhydride/pyridine if necessary.

Protocol: In Vitro Plasma Stability Assay

To validate the "beta-block" effect.

  • Preparation: Dissolve test peptide (10

    
    M) in human plasma (pooled).
    
  • Incubation: Incubate at 37°C with gentle shaking.

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min.
  • Quenching: Add 200

    
    L cold acetonitrile (containing internal standard) to precipitate proteins. Centrifuge at 10,000g for 10 min.
    
  • Analysis: Analyze supernatant via LC-MS/MS to determine % parent compound remaining.

References

  • PubChem. (2025). 2-Amino-3-cyclobutylpropanoic acid | C7H13NO2. National Library of Medicine. [Link]

  • Organic Chemistry Portal. (2023). Arndt-Eistert Synthesis: Mechanism and Applications. [Link]

  • Steer, D. L., et al. (2002). Beta-Amino Acids: Versatile Peptidomimetics. Current Medicinal Chemistry. (Contextual citation for beta-amino acid stability mechanisms).

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Methodological & Application

Synthesis of (3S)-3-Amino-3-cyclobutylpropanoic acid via Arndt-Eistert homologation

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of (3S)-3-Amino-3-cyclobutylpropanoic Acid via Arndt-Eistert Homologation

Executive Summary & Strategic Rationale

The incorporation of β-amino acids into peptidomimetics is a cornerstone strategy in modern drug development. Peptides containing β-amino acid patterns exhibit highly predictable secondary structures (foldamers) and demonstrate profound resistance to proteolytic degradation, significantly enhancing their pharmacokinetic profiles[1]. The target molecule, (3S)-3-Amino-3-cyclobutylpropanoic acid , features a bulky cyclobutyl ring at the β-position, introducing rigid steric constraints that are highly valuable for modulating receptor-ligand interactions.

This application note details a highly stereospecific, self-validating synthetic route to (3S)-3-Amino-3-cyclobutylpropanoic acid starting from Boc-L-cyclobutylglycine. The protocol leverages the classic Arndt-Eistert homologation, a premier method for the one-carbon extension of carboxylic acids[2].

Mechanistic Causality: The Arndt-Eistert Advantage

To synthesize β-amino acids from their α-amino acid precursors, the integrity of the chiral center must be strictly preserved. The Arndt-Eistert homologation is selected over alternatives like the Kowalski ester homologation[3] for its historical robustness and excellent atom-stereospecificity in discovery-scale synthesis.

The causality of the reaction design is built on three mechanistic pillars:

  • Mild Activation : The α-amino acid is activated as a mixed anhydride rather than an acid chloride. Acid chlorides can degrade acid-labile protecting groups (like Boc) and increase the risk of racemization via oxazolone intermediates.

  • Stoichiometric Scavenging : The diazo transfer utilizes an excess of diazomethane. This excess is not merely to drive the reaction; it acts as an essential base to scavenge the liberated acid, preventing the formation of unwanted α-chloromethyl ketone side products[4].

  • Stereoretentive Migration : The defining step is the silver(I)-catalyzed Wolff rearrangement. As the α-diazoketone extrudes nitrogen gas, the cyclobutyl-bearing chiral center migrates to the adjacent carbon to form a ketene intermediate. Because the migrating bond does not break at the stereogenic center, the (S)-configuration is perfectly retained[2].

Synthetic Workflow

G A Boc-L-cyclobutylglycine (Starting Material) B Mixed Anhydride (Activation) A->B iBuOCOCl NMM C α-Diazoketone (Diazo Transfer) B->C CH2N2 (Excess) D Ketene Intermediate (Wolff Rearrangement) C->D AgBz, Et3N H2O / THF E Boc-β-Amino Acid (Hydration) D->E Hydration (-N2) F (3S)-3-Amino-3- cyclobutylpropanoic acid E->F 1. TFA/DCM 2. Ion Exchange

Arndt-Eistert homologation workflow for (3S)-3-Amino-3-cyclobutylpropanoic acid synthesis.

Self-Validating Experimental Protocol

Safety Directive: Diazomethane is highly toxic and potentially explosive. All operations must be conducted in a specialized fume hood using Clear-Seal (non-ground glass) equipment behind a blast shield. For industrial scale-up, continuous flow photochemical reactors are strongly recommended to mitigate diazo accumulation[5].

Step 1: Mixed Anhydride Formation
  • Procedure : Dissolve Boc-L-cyclobutylglycine (10.0 mmol) in anhydrous THF (50 mL) under an argon atmosphere. Cool the system to -15 °C using a dry ice/ethylene glycol bath. Add N-methylmorpholine (NMM) (11.0 mmol), followed by the dropwise addition of isobutyl chloroformate (IBCF) (10.5 mmol).

  • Causality : The sub-zero temperature is critical to suppress the formation of symmetric anhydrides and prevent racemization.

  • Validation : Stir for 15 minutes. The reaction self-validates through the immediate precipitation of a white solid (NMM·HCl), confirming that activation has occurred.

Step 2: α-Diazoketone Synthesis
  • Procedure : Rapidly filter the cold mixed anhydride solution directly into a pre-cooled (-15 °C) ethereal solution of diazomethane (~30.0 mmol, 3.0 eq)[6]. Allow the mixture to warm to room temperature and stir for 3 hours.

  • Causality : A strict 3-fold excess of diazomethane is maintained to ensure complete acylation while neutralizing the system[4].

  • Validation : Quench the remaining diazomethane with dilute acetic acid until nitrogen bubbling ceases. Concentrate the crude mixture and analyze via IR spectroscopy. A successful diazo transfer is confirmed by the appearance of a sharp, intense diazo stretching band at ~2100 cm⁻¹ .

Step 3: Wolff Rearrangement
  • Procedure : Dissolve the crude α-diazoketone in a mixture of THF (40 mL) and H₂O (10 mL). Add a solution of silver benzoate (1.0 mmol, 10 mol%) in triethylamine (20.0 mmol). Stir the mixture in the dark at room temperature for 12 hours.

  • Causality : Silver(I) lowers the activation energy for nitrogen extrusion, facilitating the rearrangement to the ketene[2]. Triethylamine acts as a proton shuttle, guiding the nucleophilic attack of water onto the ketene to form the carboxylic acid rather than a diketene dimer.

  • Validation : Filter through Celite to remove black silver salts. IR analysis of the organic extract will show the complete disappearance of the 2100 cm⁻¹ band and the emergence of a broad carboxylic acid O-H stretch and ester/acid C=O stretches.

Step 4: Deprotection and Isolation
  • Procedure : Dissolve the Boc-protected β-amino acid in CH₂Cl₂ (20 mL) and add Trifluoroacetic acid (TFA) (20 mL). Stir at room temperature for 2 hours, then concentrate in vacuo.

  • Isolation : To isolate the free zwitterionic amino acid, dissolve the crude TFA salt in minimal water and load it onto a Dowex 50WX8 strong acid cation-exchange column (H⁺ form). Wash thoroughly with deionized water to remove TFA and organic impurities, then elute the product using 1M aqueous NH₃.

  • Validation : Lyophilize the ammonia fractions. The final product will yield a positive Ninhydrin test (purple color), confirming the presence of a primary amine.

Quantitative Yield & Quality Control Data

The following table summarizes the expected quantitative metrics and analytical validation checkpoints for this protocol:

Synthetic StageExpected Yield / ValueQuality Control & Analytical Method
Starting Material 10.0 mmol (229.27 g/mol )HPLC purity >98%, ¹H-NMR baseline check
Mixed Anhydride Quantitative conversionVisual confirmation (NMM·HCl precipitation)
α-Diazoketone 80 - 85% (Crude)IR Spectroscopy (Strong band at ~2100 cm⁻¹)
Wolff Rearrangement 75 - 80% (Over 2 steps)LC-MS (Expected m/z 244.15 [M+H]⁺ for Boc-intermediate)
Final Deprotection >90%Ninhydrin test (Positive), ¹H-NMR (Absence of Boc t-butyl singlet at ~1.4 ppm)
Chiral Integrity >98% eeChiral HPLC analysis against a racemic standard

References

  • Arndt-Eistert Synthesis - Organic Chemistry Portal Source: organic-chemistry.org URL:[2]

  • Arndt–Eistert reaction - Wikipedia Source: wikipedia.org URL:[4]

  • Homologation of alpha-amino acids to beta-amino acids using Fmoc-amino acid pentafluorophenyl esters Source: nih.gov URL:[6]

  • Up-scale pseudo-telescopic photo-induced Arndt-Eistert α-amino acids homologation in flow reactors cascade Source: chemrxiv.org URL:[5]

  • Kowalski Ester Homologation. Application to the Synthesis of β-Amino Esters Source: acs.org URL:[3]

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry Source: acs.org URL:[1]

Sources

Application Note: Incorporation of Fmoc-(3S)-3-amino-3-cyclobutylpropanoic Acid in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The integration of unnatural amino acids into peptide sequences is a cornerstone of modern drug development. Fmoc-(3S)-3-amino-3-cyclobutylpropanoic acid is a chiral


-amino acid characterized by a bulky cyclobutyl side chain adjacent to the 

-carbon [4]. The incorporation of such cyclobutane-bearing residues is highly valued for generating peptidomimetics, foldamers, and "stapled" peptides. The cyclobutyl moiety restricts backbone flexibility, enforces specific secondary structures, and significantly enhances resistance to proteolytic degradation [4].

However, the synthesis of peptides containing this residue presents a formidable kinetic challenge. The steric bulk of the cyclobutyl group drastically reduces the rate of nucleophilic attack during the coupling phase.

The Kinetic Bottleneck: Amide Formation vs. Hydrolysis

In standard SPPS, coupling reagents convert the Fmoc-amino acid into an active ester. For unhindered


-amino acids, amide bond formation is rapid. For bulky 

-amino acids, the acylation rate drops precipitously. This delay allows a competing side reaction to emerge: the hydrolysis of the active ester driven by trace amounts of water inherently present in the solvent (DMF/NMP) [1]. To overcome this kinetic bottleneck and prevent sequence truncation, the coupling protocol must utilize highly reactive activating agents that drive the acylation pathway faster than the hydrolysis pathway [1].

Workflow Start Resin-Bound Amine Activate Activate Fmoc-β-Cyclobutyl-AA (HATU or DIC/Oxyma) Start->Activate Base (DIPEA/Collidine) ActiveEster OAt / Oxyma Active Ester Activate->ActiveEster Coupling Nucleophilic Attack (Sterically Hindered) ActiveEster->Coupling Desired Pathway Hydrolysis Ester Hydrolysis (Trace H2O) ActiveEster->Hydrolysis Competing Pathway Success Amide Bond Formed Coupling->Success High Reactivity Reagents

Kinetic pathways in hindered β-amino acid SPPS coupling.

Reagent Selection & Causality

To successfully couple Fmoc-(3S)-3-amino-3-cyclobutylpropanoic acid, standard reagents like HBTU or PyBOP are often insufficient. The protocol requires reagents that generate highly reactive active esters:

  • HATU / DIPEA: HATU converts the carboxylic acid into an OAt (7-aza-1-hydroxybenzotriazole) ester. The pyridine nitrogen of HOAt provides anchimeric (neighboring group) assistance, making HATU one of the most efficient reagents for sterically hindered couplings [3].

  • DIC / Oxyma Pure: This combination is an excellent, non-explosive alternative to HATU. It avoids the risk of guanidinylation of the free amine—a common side reaction when uronium salts (like HATU) are used in excess or during prolonged coupling times [2], [3].

Quantitative Data: Coupling Reagent Efficacy for Hindered Systems
Reagent SystemActive Species GeneratedRelative Acylation RateRisk of GuanidinylationRecommendation for Cyclobutyl-β-AA
HBTU / DIPEA OBt EsterModerateHigh (if prolonged)Not Recommended
PyBOP / DIPEA OBt EsterModerate-HighNoneAcceptable (requires double coupling)
HATU / DIPEA OAt EsterVery HighHigh (if excess used)Highly Recommended
DIC / Oxyma Pure Oxyma EsterVery HighNoneHighly Recommended (Best for long couplings)

Data synthesized from established SPPS coupling reagent guidelines [2], [3].

Step-by-Step Experimental Protocols

The following protocols are optimized for a 0.1 mmol scale synthesis using a standard automated or manual SPPS manifold.

Protocol A: Resin Preparation & Swelling

Causality: Proper swelling exposes the internal matrix of the resin beads, maximizing the accessibility of reactive sites.

  • Weigh 0.1 mmol of the desired resin (e.g., Rink Amide AM resin for a C-terminal amide, loading ~0.5 mmol/g) into a fritted reaction vessel.

  • Add 5 mL of peptide-synthesis grade Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Agitate gently for 45–60 minutes at room temperature.

  • Drain the solvent completely.

Protocol B: Fmoc Deprotection (Self-Validating System)

Causality: Removal of the Fmoc group generates the free amine nucleophile. This step is self-validating; the byproduct (dibenzofulvene-piperidine adduct) absorbs strongly at 301 nm, allowing for real-time spectrophotometric quantification of deprotection efficiency.

  • Add 5 mL of 20% (v/v) Piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Add a fresh 5 mL of 20% Piperidine in DMF and agitate for an additional 15 minutes.

  • Drain and collect the flow-through. (Validation: Measure UV absorbance at 301 nm to confirm complete deprotection).

  • Wash the resin thoroughly: 5 × 5 mL DMF, 1 minute per wash.

Protocol C: Coupling of Fmoc-(3S)-3-amino-3-cyclobutylpropanoic Acid

Causality: Due to the cyclobutyl steric bulk, a double-coupling strategy using an excess of highly reactive OAt or Oxyma esters is required to outcompete ester hydrolysis [1].

  • Preparation: In a separate vial, dissolve 0.4 mmol (4 equivalents) of Fmoc-(3S)-3-amino-3-cyclobutylpropanoic acid and 0.4 mmol of HATU (or 0.4 mmol Oxyma Pure) in 3 mL of DMF.

  • Activation: Add 0.8 mmol (8 equivalents) of N,N-Diisopropylethylamine (DIPEA) if using HATU, or 0.4 mmol DIC if using Oxyma. Stir for 2 minutes to allow active ester formation.

  • Coupling: Transfer the activated mixture to the resin.

  • Agitate for 2 to 3 hours at room temperature. (Note: If microwave assistance is available, heat to 75°C for 15 minutes).

  • Drain the reaction vessel and wash with DMF (3 × 5 mL).

  • Double Coupling: Repeat steps 1–5 to ensure near 100% conversion.

  • Wash the resin: 5 × 5 mL DMF.

Protocol D: Coupling the Subsequent Amino Acid (The Critical Step)

Causality: Once the cyclobutyl


-amino acid is incorporated and Fmoc-deprotected, its free amine becomes the nucleophile for the next step. This amine is heavily shielded by the adjacent cyclobutyl ring. Coupling the next amino acid onto this residue is often the most difficult step in the synthesis.
  • Perform Fmoc deprotection as described in Protocol B.

  • Prepare the next Fmoc-amino acid using the DIC/Oxyma Pure activation method (to prevent guanidinylation of the hindered amine over long reaction times) [2].

  • Add the activated amino acid to the resin and agitate for an extended period of 12 to 16 hours (overnight) .

  • Drain and wash extensively with DMF.

  • Capping: To prevent deletion sequences, cap any unreacted hindered amines by adding 5 mL of Acetic Anhydride/DIPEA/DMF (1:1:8) for 15 minutes.

Protocol E: Cleavage and Global Deprotection
  • Wash the resin with DCM (5 × 5 mL) and dry under a stream of nitrogen for 10 minutes.

  • Prepare a cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% Water.

  • Add 5 mL of the cocktail to the resin and agitate for 2 hours at room temperature.

  • Collect the cleavage solution into a centrifuge tube.

  • Precipitate the crude peptide by adding 30 mL of ice-cold diethyl ether.

  • Centrifuge at 4000 rpm for 5 minutes, decant the ether, and air-dry the pellet for subsequent LC-MS analysis and HPLC purification.

References

  • Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC (National Institutes of Health). Available at:[Link]

Application Note & Protocols: A Guide to the Incorporation of Cyclobutyl β-Amino Acids into Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Advantage of Cyclobutyl β-Amino Acids

In the field of medicinal chemistry and drug development, the quest for peptides with enhanced therapeutic properties—such as increased stability against enzymatic degradation and improved target affinity—is relentless. β-amino acids have emerged as powerful building blocks in this endeavor.[1] By introducing an additional carbon into the peptide backbone, they confer significant resistance to proteolysis and can induce stable, predictable secondary structures.[2][3]

Among these, cyclobutyl β-amino acids represent a unique class of conformationally restricted analogues.[4] The rigid cyclobutyl ring system locks the torsional angles of the peptide backbone, providing a powerful tool for sculpting peptide conformation. This structural pre-organization can lead to peptides with higher binding affinities and specificities for their biological targets. This guide provides a comprehensive overview and detailed protocols for the successful synthesis, incorporation, and characterization of peptides containing these valuable synthetic motifs.

Part 1: Monomer Preparation: Synthesis and Functionalization

The journey begins with the cyclobutyl β-amino acid monomer. While various synthetic routes exist, including [2+2] cycloadditions and Mannich-type reactions, this guide focuses on the crucial steps of protecting the monomer for peptide synthesis.[4][5] Proper protection is paramount to prevent unwanted side reactions and ensure controlled, sequential peptide bond formation.[6][7]

Protocol 1: N-α-Amino Group Protection

The primary amino group must be masked with a temporary protecting group that can be selectively removed during each synthesis cycle. The most common strategies in modern solid-phase peptide synthesis (SPPS) are the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group.[6][8] The choice depends on the overall synthetic strategy, ensuring orthogonality with side-chain protecting groups and the resin linker.[6][9]

A. Fmoc Protection (Fmoc-OSu Method)

  • Dissolution: Dissolve the cyclobutyl β-amino acid (1.0 eq) in a 10% aqueous sodium carbonate solution.

  • Reagent Addition: Add a solution of 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide (Fmoc-OSu) (1.05 eq) in dioxane.

  • Reaction: Stir the mixture vigorously at room temperature overnight.

  • Work-up:

    • Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

    • Extract the Fmoc-protected amino acid with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the resulting solid by recrystallization or flash chromatography to yield the pure Fmoc-cyclobutyl-β-amino acid.

B. Boc Protection (Boc-Anhydride Method)

  • Dissolution: Suspend the cyclobutyl β-amino acid (1.0 eq) in a mixture of dioxane, water, and 1 M NaOH.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and stir the mixture at room temperature for 4-6 hours, maintaining a basic pH.

  • Work-up:

    • Concentrate the reaction mixture to remove the organic solvent.

    • Wash the aqueous solution with ethyl acetate to remove impurities.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate.

  • Purification: Dry the combined organic layers, concentrate, and purify the crude product to yield the Boc-cyclobutyl-β-amino acid.[10]

Part 2: Peptide Synthesis: Incorporating the Monomer

With the protected monomer in hand, the next stage is its incorporation into a growing peptide chain. Solid-Phase Peptide Synthesis (SPPS) is the most common and efficient method for this process.[11]

Workflow Overview: From Monomer to Purified Peptide

The overall process involves monomer preparation, automated or manual solid-phase synthesis, cleavage from the solid support, and final purification.

G cluster_0 Monomer Preparation cluster_1 Solid-Phase Peptide Synthesis (SPPS) cluster_2 Downstream Processing Monomer Cyclobutyl β-Amino Acid Protection N-α Protection (Fmoc/Boc) Monomer->Protection SPPS Iterative SPPS Cycles (Deprotection & Coupling) Protection->SPPS Cleavage Cleavage & Global Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization MS & NMR Analysis Purification->Characterization G Start Start: Resin-Bound Peptide (N-terminally Fmoc-protected) Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Activated AA, Base) Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 End End: Resin-Bound Peptide (Elongated by one residue) Wash2->End End->Deprotection Repeat for next amino acid

Caption: The iterative four-step Fmoc-SPPS cycle.

B. Detailed Steps for Incorporating the Cyclobutyl β-Amino Acid:

  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide for C-terminal amides, Wang for C-terminal acids) to which the preceding amino acid has been attached.

  • Fmoc Deprotection: Swell the resin in N,N-dimethylformamide (DMF). Treat the resin with 20% (v/v) piperidine in DMF for 5-10 minutes, drain, and repeat once to ensure complete removal of the Fmoc group from the N-terminus of the growing peptide chain. [12]3. Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

  • Activation and Coupling: This step is critical. Due to steric hindrance, a standard coupling protocol may be insufficient.

    • In a separate vessel, dissolve the Fmoc-cyclobutyl-β-amino acid (3-5 eq.), a coupling reagent (e.g., HATU, HBTU; 3-5 eq.), and a base (e.g., DIPEA; 6-10 eq.) in DMF.

    • Pre-activate the mixture for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-4 hours. A longer reaction time is often necessary for sterically hindered residues. [13]5. Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating complete coupling. If the test is positive, a second coupling (repeating step 4) is recommended.

  • Washing: Wash the resin thoroughly with DMF, followed by dichloromethane (DCM), to prepare for the next cycle.

Table 1: Recommended Coupling Reagents for Hindered Amino Acids
ReagentFull NameClassKey Advantages
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateUronium SaltHighly efficient, low racemization, excellent for hindered couplings. [14]
HBTU N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphateUronium SaltA robust and common reagent, effective for most couplings. [15]
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateUronium SaltSafer alternative to HOBt-based reagents with high efficiency comparable to HATU. [15]
PyBOP (Benzotriazol-1-yloxo)tripyrrolidinophosphonium hexafluorophosphatePhosphonium SaltStrong activator, less likely to cause side reactions like guanidinylation compared to some uronium salts. [16]

Part 3: Final Cleavage, Purification, and Analysis

Once the peptide sequence is fully assembled, the final steps are to cleave it from the resin, remove all protecting groups, and purify the final product.

Protocol 3: Cleavage and Deprotection
  • Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common formulation is 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water. The TIS and water act as scavengers to trap reactive cations released during deprotection.

  • Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.

  • Isolation: Filter the resin and collect the TFA solution containing the peptide.

  • Precipitation: Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of ice-cold diethyl ether.

  • Collection: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum.

Protocol 4: Purification and Characterization

The crude peptide must be purified to remove deletion sequences, truncated fragments, and byproducts from the cleavage process.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).

    • Purify the peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) on a C18 column.

    • Use a gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA).

    • Collect fractions corresponding to the main product peak and combine them.

  • Characterization:

    • Purity Analysis: Analyze an aliquot of the purified fraction by analytical RP-HPLC to confirm purity (>95% is typical for research applications). * Identity Confirmation: Verify the molecular weight of the purified peptide using Mass Spectrometry (e.g., ESI-MS or MALDI-TOF) to ensure it matches the theoretical mass. * Structural Analysis: For detailed structural confirmation, particularly to analyze the conformational effects of the cyclobutyl residue, utilize 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. [17]

References

  • Various Authors. (n.d.). Aminoacids of the cyclobutane series. ResearchGate. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). WO2008080845A1 - Methods for the synthesis of cyclic peptides.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Chevalier, A., et al. (2014). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. PubMed. Retrieved from [Link]

  • Vinogradov, A. A., et al. (n.d.). Approaches for peptide and protein cyclisation. PMC. Retrieved from [Link]

  • Ahumada, G. A., et al. (2009). Searching the conformational space of cyclic beta-amino acid peptides. PubMed. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 12.5: Peptide Synthesis- Solution-Phase. Retrieved from [Link]

  • Google Patents. (n.d.). US20130310265A1 - Methods of preparing cyclic peptides and uses thereof.
  • Ontores. (n.d.). Head-to-Tail Cyclization: A Core Strategy for Cyclic Peptide Synthesis. Retrieved from [Link]

  • Albericio, F., et al. (n.d.). Amino Acid-Protecting Groups. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Retrieved from [Link]

  • CEM Corporation. (2025). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. YouTube. Retrieved from [Link]

  • Khan, I., et al. (2024). Synthesis and Characterization of Short α and β-Mixed Peptides with Excellent Anti-Lipase Activities. MDPI. Retrieved from [Link]

  • Zirah, S., et al. (2011). β-Amino acids containing peptides and click-cyclized peptide as β-turn mimics: a comparative study with 'conventional' lactam- and disulfide-bridged hexapeptides. PubMed. Retrieved from [Link]

  • Ontores. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]

  • Saggioro, D., et al. (2026). Design, Synthesis, and Structure–Activity Relationships of Substituted Phenyl Cyclobutylureas as Potential Modulators of Inflammatory Responses. MDPI. Retrieved from [Link]

  • Li, B., et al. (n.d.). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. PMC. Retrieved from [Link]

  • Scholarly Publications Leiden University. (2025). Synthesis of cyclic peptides as bioconjugation platforms. Retrieved from [Link]

  • Joe Chem. (2020). Peptide Synthesis with the Boc Protecting Group. YouTube. Retrieved from [Link]

  • Alfa Chemistry. (2026). Cyclopeptides: Structural Design, Molecular Stability, and Applications. YouTube. Retrieved from [Link]

  • Chiroblock GmbH. (n.d.). Beta2-Amino Acids: Synthesis Approaches & Compounds. Retrieved from [Link]

  • NPTEL IIT Guwahati. (2020). Lecture 26: Solution phase peptide synthesis : mechanism and end protection. YouTube. Retrieved from [Link]

  • Li, W., et al. (2024). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research. Retrieved from [Link]

  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Scholarly Repository. Retrieved from [Link]

Sources

Application Note: Leveraging (3S)-3-Amino-3-cyclobutylpropanoic Acid for the Design of Conformationally Constrained Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Foundational Principles: The Pursuit of Rigidity in Peptide Drug Design

Peptides are fundamental signaling molecules in biology, offering high potency and selectivity, which makes them attractive starting points for drug discovery.[1][2] However, native peptides often suffer from significant therapeutic liabilities, including poor metabolic stability due to proteolytic degradation and high conformational flexibility.[1][3] This inherent flexibility can lead to reduced binding affinity for a target receptor, as the peptide must adopt a specific, energetically unfavorable conformation to bind, a process associated with an entropic penalty.[3][4]

Peptidomimetics are designed to overcome these limitations by mimicking the structure and function of natural peptides while incorporating chemical modifications to improve their drug-like properties.[1][5] A powerful strategy in peptidomimetic design is the introduction of conformational constraints.[3][6][7] By reducing the number of accessible conformations, we can pre-organize the molecule into its bioactive shape, leading to several key advantages:

  • Enhanced Binding Affinity: A rigidified peptide more closely resembles the bound-state conformation, reducing the entropic cost of binding and potentially increasing affinity.[3]

  • Increased Proteolytic Resistance: The constrained backbone can prevent the peptide from adopting the extended conformation required for recognition and cleavage by proteases.[3]

  • Improved Selectivity: A constrained conformation may disfavor binding to off-target receptors, leading to fewer side effects.

The incorporation of non-canonical amino acids with cyclic moieties is a proven method for inducing such constraints.[8][9] Cycloalkane-based amino acids, in particular, have been successfully employed to rigidify peptide backbones.[4][10] This guide focuses on (3S)-3-Amino-3-cyclobutylpropanoic acid , a β-amino acid featuring a puckered cyclobutane ring that serves as a potent tool for structural pre-organization in peptidomimetics.

Profile of the Building Block: (3S)-3-Amino-3-cyclobutylpropanoic Acid

The unique properties of (3S)-3-Amino-3-cyclobutylpropanoic acid stem directly from its structure, which combines a β-amino acid scaffold with a strained four-membered ring.

Physicochemical Properties (Estimated)

PropertyValueRationale & Significance
Molecular Formula C₇H₁₃NO₂
Molecular Weight 143.18 g/mol
Structure A β-amino acid with a cyclobutyl group at the Cβ position.The cyclobutyl ring is the key constraining element.
Topological Polar Surface Area (TPSA) ~63.3 ŲSimilar to other small amino acids, influencing solubility and membrane permeability.
logP ~0.2Indicates a relatively hydrophilic character.
The Conformational Impact of the Cyclobutyl Moiety

The cyclobutane ring is not planar but exists in a puckered conformation.[4] When incorporated into a peptide backbone, this ring severely restricts the rotation around the N-Cβ and Cβ-Cα bonds. This "locking" effect reduces the accessible conformational space of the peptide, forcing it into a more defined three-dimensional structure.[4][10] This is in stark contrast to a linear, flexible peptide which can sample a vast number of conformations in solution.

cluster_0 Flexible Peptide cluster_1 Constrained Peptidomimetic a Multiple Conformations b High Entropy a->b c Binding requires conformational penalty b->c f Pre-organized for binding c->f Improved Affinity & Stability d Defined Conformation (via Cyclobutyl Group) e Low Entropy d->e e->f

Caption: The principle of conformational constraint.

Core Methodology: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

The most efficient method for incorporating (3S)-3-Amino-3-cyclobutylpropanoic acid into a peptide sequence is through automated or manual Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy.[11][12][13] SPPS involves the stepwise addition of amino acids to a growing chain anchored to an insoluble resin support.[14][15]

Materials and Reagents
  • Resin: Wang or Rink Amide resin (0.3-0.8 mmol/g loading), depending on whether a C-terminal acid or amide is desired.

  • Protected Amino Acids: Fmoc-protected standard amino acids with acid-labile side-chain protecting groups (e.g., Pbf for Arg, Boc for Lys/Trp, tBu for Asp/Glu/Ser/Thr/Tyr).

  • Target Building Block: Fmoc-(3S)-3-Amino-3-cyclobutylpropanoic acid.

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Deprotection Reagent: 20% (v/v) piperidine in DMF.

  • Coupling/Activation Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU.

    • N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine.

  • Washing Solvents: DMF, DCM, Methanol.

  • Cleavage Cocktail: Reagent K (94% TFA, 2.5% Water, 2.5% EDT, 1% TIS) or similar, depending on the peptide sequence.

  • Precipitation/Washing: Cold diethyl ether.

Detailed Step-by-Step Protocol

This protocol outlines a single coupling cycle for incorporating Fmoc-(3S)-3-Amino-3-cyclobutylpropanoic acid.

Step 1: Resin Swelling

  • Place the resin in a suitable SPPS reaction vessel.

  • Add DMF to cover the resin and allow it to swell for at least 30 minutes at room temperature.[13] This step is critical for ensuring that reactive sites within the resin beads are accessible.[13]

  • Drain the DMF.

Step 2: N-terminal Fmoc Deprotection

  • Add 20% piperidine in DMF to the swelled resin.

  • Agitate for 3-5 minutes. Drain.

  • Repeat with a second 15-minute treatment of 20% piperidine in DMF to ensure complete removal of the Fmoc group.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine, which would otherwise neutralize the subsequent coupling reaction.

Step 3: Coupling of (3S)-3-Amino-3-cyclobutylpropanoic Acid

  • Rationale: β-amino acids and other sterically hindered residues can be challenging to couple efficiently.[12] Therefore, a potent activating agent like HATU is strongly recommended to achieve a high coupling yield and minimize side reactions.

  • In a separate vial, dissolve 3-5 equivalents of Fmoc-(3S)-3-Amino-3-cyclobutylpropanoic acid and 3-5 equivalents of HATU in DMF.

  • Add 6-10 equivalents of DIEA to the activation mixture.[12] The solution should change color (typically to yellow). Allow this pre-activation to proceed for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.[12] For a particularly difficult sequence, a double coupling (repeating this step) may be necessary.

  • Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

Step 4: Capping (Optional but Recommended)

  • To block any unreacted free amines and prevent the formation of deletion sequences, a capping step can be performed.

  • Treat the resin with a solution of acetic anhydride and DIEA in DMF for 10 minutes.

  • Wash the resin with DMF (3x) and DCM (3x).

Step 5: Chain Elongation

  • Repeat steps 2-4 for each subsequent amino acid in the sequence.

Step 6: Final Cleavage and Deprotection

  • After the final amino acid has been coupled and its Fmoc group removed, wash the peptide-resin thoroughly with DCM and dry it under a vacuum.

  • Add the appropriate cleavage cocktail (e.g., Reagent K) to the resin.[12] The scavengers in the cocktail (EDT, TIS) are crucial for protecting sensitive residues like Trp and Cys from reactive cations generated during cleavage.

  • Allow the reaction to proceed for 2-4 hours at room temperature.[12]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

Step 7: Peptide Precipitation and Purification

  • Precipitate the crude peptide by adding the filtrate to a centrifuge tube containing cold diethyl ether.[12]

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold ether (2-3 times) to remove scavengers.

  • Dry the crude peptide and proceed to purification, typically by reverse-phase HPLC.

SPPS Workflow Diagram

SPPS_Workflow node_start Start: Peptide-Resin (Fmoc-Protected) node_deprotect Step 1: Fmoc Deprotection (20% Piperidine/DMF) node_start->node_deprotect node_wash1 Wash (DMF) node_deprotect->node_wash1 node_couple Step 2: Coupling (Fmoc-AA, HATU, DIEA in DMF) node_wash1->node_couple node_wash2 Wash (DMF/DCM) node_couple->node_wash2 node_end_cycle End of Cycle (Ready for next AA) node_wash2->node_end_cycle node_end_cycle->node_deprotect Repeat for Next Amino Acid node_final Final Cleavage & Purification node_end_cycle->node_final Final AA Coupled

Caption: A single cycle of Solid-Phase Peptide Synthesis (SPPS).

Quality Control: Characterization of the Final Peptidomimetic

Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized peptidomimetic.

TechniquePurposeExpected Result
Reverse-Phase HPLC Assess purity and isolate the final product.A single major peak indicating >95% purity. The retention time will be influenced by the overall hydrophobicity of the peptide.
Mass Spectrometry (ESI-MS) Confirm the molecular weight of the peptide.The observed mass should match the calculated theoretical mass of the peptide containing the cyclobutyl amino acid.
NMR Spectroscopy (¹H, COSY, TOCSY) Confirm the sequence and probe the 3D structure.Characteristic shifts for the cyclobutyl protons will be present. NOE signals can provide insights into the constrained conformation and backbone folding.[16]

Conclusion: The Strategic Advantage in Drug Discovery

The incorporation of (3S)-3-Amino-3-cyclobutylpropanoic acid is a powerful and accessible strategy for medicinal chemists aiming to develop next-generation peptide-based therapeutics. The rigid cyclobutyl moiety acts as a "molecular staple," pre-organizing the peptide backbone into a defined conformation.[10][17] This approach directly addresses the primary drawbacks of native peptides, offering a clear path toward compounds with enhanced proteolytic stability, superior binding affinity, and improved selectivity.[3][4] By following the robust protocols outlined in this guide, researchers can confidently integrate this valuable building block into their peptidomimetic design campaigns, accelerating the discovery of novel drug candidates.[]

References

  • Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability - PMC. National Center for Biotechnology Information. [Link]

  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - MDPI. MDPI. [Link]

  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - MDPI. MDPI. [Link]

  • Peptidomimetics in Drug Discovery - AZoLifeSciences. AZoLifeSciences. [Link]

  • A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. | Request PDF - ResearchGate. ResearchGate. [Link]

  • An experimental and computational investigation of the cyclopentene-containing peptide-derived compounds: focus on pseudo-cyclic motifs via intramolecular interactions. Royal Society of Chemistry. [Link]

  • Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands | Request PDF - ResearchGate. ResearchGate. [Link]

  • Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions - PMC. National Center for Biotechnology Information. [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates - PMC. National Center for Biotechnology Information. [Link]

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC. National Center for Biotechnology Information. [Link]

  • Conformational Analysis of Peptidomimetic Drug Leads by NMR - YouTube. YouTube. [Link]

  • Influence of Open Chain and Cyclic Structure of Peptidomimetics on Antibacterial Activity in E. coli Strains - MDPI. MDPI. [Link]

  • Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase - PMC. National Center for Biotechnology Information. [Link]

  • Solid Phase Peptide Synthesis Process and Applications 2025 - Neuland Labs. Neuland Labs. [Link]

  • Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability | DIGITAL.CSIC. DIGITAL.CSIC. [Link]

  • Modeling and Synthesis of Conformationally Restricted Amino Acids. Bentham Science. [Link]

  • [Synthesis and study of the properties of (3S-trans)-3-amino-4-methylmonobactamic acid]. National Center for Biotechnology Information. [Link]

  • Pyrimidinecarboxylic acid, 2-(1,1-dimethylethyl)-3,4-dihydro-4-oxo-, methyl ester, (R)- or (S) - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling - PMC. National Center for Biotechnology Information. [Link]

  • Conjugation as a Tool in Therapeutics: Role of Amino Acids/Peptides-Bioactive (Including Heterocycles) Hybrid Molecules in Treating Infectious Diseases - MDPI. MDPI. [Link]

  • Role of peptidomimetics for new drug discovery - World Journal of Advanced Research and Reviews. WJARR. [Link]

  • Exploring the Role of Amino Acid APIs in Drug Development and Formulation. LinkedIn. [Link]

  • New technique synthesizes non-natural amino acids for advanced peptide therapeutics. Phys.org. [Link]

  • CN110683960A - Synthesis method of (R) -3-aminobutanol - Google Patents.
  • Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands - PubMed. National Center for Biotechnology Information. [Link]

  • Solid-Phase Peptide Synthesis Methods: Complete Guide - Biovera Research. Biovera Research. [Link]

  • Drug discovery | UCB. UCB. [Link]

  • Methods and protocols of modern solid phase peptide synthesis - DU Chem. DU Chem. [Link]

  • Peptide Synthesis | Solid-Phase | SPPS - Vapourtec Ltd. Vapourtec. [Link]

  • Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide | CEM Corporation. YouTube. [Link]

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Application Notes & Protocols: Solid-Phase Synthesis of Peptides Containing Sterically Hindered β-Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Growing Importance and Unique Challenges of β-Amino Acid-Containing Peptides

The incorporation of β-amino acids into peptide structures offers a powerful strategy for modulating their conformational preferences, metabolic stability, and biological activity.[1] Unlike their α-amino acid counterparts, the additional methylene group in the backbone of β-amino acids can induce unique secondary structures, such as helices and turns, and provides a scaffold for designing peptidomimetics with enhanced therapeutic properties.[1] These modified peptides have shown significant promise in various applications, including as antimicrobial agents, inhibitors of protein-protein interactions, and receptor agonists/antagonists.[1]

However, the synthetic advantages of Solid-Phase Peptide Synthesis (SPPS)—a cornerstone of modern peptide chemistry that simplifies purification and allows for automation—are often complicated by the inclusion of β-amino acids.[2][3][4] The primary challenge arises from the increased steric bulk around the reacting functional groups, which can significantly impede the efficiency of both the Nα-deprotection and, more critically, the amide bond formation (coupling) steps.[5] This can lead to incomplete reactions, resulting in deletion sequences and a lower yield of the desired full-length peptide.[5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to navigate the complexities of SPPS with sterically hindered β-amino acids. We will delve into the underlying principles, offer field-proven protocols, and discuss critical considerations for the successful synthesis and characterization of these promising molecules.

Foundational Principles of SPPS

SPPS involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin.[2][3] A typical SPPS cycle, most commonly employing the Fmoc/tBu strategy, consists of four key stages:

  • Nα-Deprotection: The removal of the temporary Nα-protecting group (e.g., Fmoc) from the resin-bound amino acid or peptide.[2]

  • Washing: Thorough rinsing of the resin to remove the deprotection reagent and any byproducts.[2]

  • Coupling: Activation of the incoming protected amino acid's carboxyl group and its subsequent reaction with the newly exposed N-terminal amine of the resin-bound peptide.[2]

  • Washing: Removal of excess reagents and soluble byproducts from the coupling reaction.[2]

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and any permanent side-chain protecting groups are removed.[6]

The Impact of Steric Hindrance from β-Amino Acids

The introduction of a β-amino acid, particularly those with substitution on the α or β carbons or with cyclic constraints, presents significant steric challenges.[1] This steric hindrance can:

  • Slow Down Coupling Kinetics: The bulky nature of the β-amino acid can physically obstruct the approach of the activated carboxyl group to the N-terminal amine, leading to slower and less efficient peptide bond formation.[7]

  • Promote Aggregation: The growing peptide chain, especially if it contains hydrophobic residues, can aggregate on the solid support, further limiting reagent accessibility to the reaction sites.[8]

  • Inhibit Deprotection: In some cases, the steric bulk can also hinder the access of the deprotection reagent (e.g., piperidine) to the Fmoc group.

These factors necessitate modifications to standard SPPS protocols to ensure high-yield and high-purity synthesis.

Strategic Selections for Synthesizing β-Peptides

Resin Selection

The choice of resin is a critical first step. For the synthesis of peptides containing sterically hindered amino acids, a resin with a lower loading capacity (e.g., 0.3-0.5 mmol/g) is often preferred. This reduces the density of peptide chains on the resin, minimizing intermolecular aggregation. Polystyrene-based resins crosslinked with 1% divinylbenzene are common, but for particularly difficult sequences, polyethylene glycol (PEG)-grafted resins (e.g., TentaGel) can offer improved solvation and reduced aggregation.[6][8]

Protecting Group Strategy

The Fmoc/tBu strategy is generally favored for its mild deprotection conditions, which are compatible with a wide range of modified amino acids.[6][9]

  • Nα-Protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the standard temporary protecting group for the α-amino function.[10][11]

  • Side-Chain Protection: The choice of permanent side-chain protecting groups depends on the specific β-amino acid. For those with functional groups analogous to α-amino acids (e.g., β-lysine, β-aspartic acid), standard acid-labile groups like tert-butyloxycarbonyl (Boc) and tert-butyl (tBu) esters are used.[12][13] It is crucial to ensure orthogonality, meaning the side-chain protecting groups remain intact during the repeated Fmoc removal steps.[10]

Coupling Reagents for Hindered Systems

Standard coupling reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) are often inefficient for coupling sterically hindered β-amino acids.[7] More potent activating agents are required to drive the reaction to completion.

Coupling ReagentClassKey Features & Recommendations
HATU Uronium SaltHighly efficient and rapid.[14] Recommended as the first choice for hindered couplings. Requires a non-nucleophilic base like DIPEA.
HBTU Uronium SaltA cost-effective alternative to HATU, though slightly less reactive.[14] Generally provides good results.
COMU Uronium SaltOffers coupling efficiency comparable to HATU but with improved safety and solubility profiles.[15] Well-suited for microwave-assisted SPPS.
PyAOP Phosphonium SaltSuccessfully used for synthesizing peptides with difficult sequences and hindered amino acids.[7]
TOTT Thiuronium SaltShows good results in coupling sterically hindered amino acids with potentially lower racemization levels compared to other reagents.[15]

Optimized Protocols for Incorporating Sterically Hindered β-Amino Acids

The following protocols are designed to maximize the efficiency of incorporating a sterically hindered β-amino acid during Fmoc-based SPPS.

Workflow for β-Amino Acid Incorporation

SPPS_Workflow start Start: Resin-Bound Peptide with Free N-terminus pre_activation Prepare Coupling Solution: - Fmoc-β-amino acid (3-5 eq) - Coupling Reagent (e.g., HATU) (2.9-4.5 eq) - Base (e.g., DIPEA) (6-10 eq) - Solvent (DMF/NMP) start->pre_activation coupling Coupling Reaction: - Add coupling solution to resin - Agitate for 2-12 hours at RT (or microwave heating) pre_activation->coupling wash1 Wash Resin: - DMF (3x) - DCM (3x) - DMF (3x) coupling->wash1 monitoring Monitor Coupling Completion (e.g., Kaiser Test) wash1->monitoring recouple Re-couple if Incomplete monitoring->recouple Incomplete capping Capping (Optional): - Acetic Anhydride/DIPEA - To block unreacted amines monitoring->capping Incomplete & Re-coupling fails deprotection Proceed to Nα-Fmoc Deprotection of the newly added β-amino acid monitoring->deprotection Complete recouple->coupling capping->deprotection end Continue to Next Cycle deprotection->end

Caption: Workflow for coupling a sterically hindered β-amino acid.

Detailed Protocol: Double Coupling with HATU

This protocol is recommended for the incorporation of a sterically hindered Fmoc-β-amino acid onto a resin-bound peptide chain.

Materials:

  • Fmoc-protected, resin-bound peptide

  • Fmoc-β-amino acid (3-5 equivalents relative to resin loading)

  • HATU (2.9-4.5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Kaiser test kit

  • Solid-phase synthesis vessel

Procedure:

  • Resin Preparation:

    • If starting after a previous coupling, perform Nα-Fmoc deprotection by treating the resin with 20% piperidine in DMF for 5-10 minutes (repeat twice).

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and finally DMF (3x) to remove all traces of piperidine.[16]

  • First Coupling:

    • In a separate vial, dissolve the Fmoc-β-amino acid and HATU in anhydrous DMF.

    • Add DIPEA to the solution and vortex briefly. This is the activation step.

    • Immediately add the activated amino acid solution to the drained resin in the reaction vessel.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Intermediate Wash:

    • Drain the reaction vessel and wash the resin with DMF (3x).

  • Monitoring and Second Coupling:

    • Perform a Kaiser test on a small sample of the resin beads. A negative result (yellow beads) indicates a complete reaction.

    • If the Kaiser test is positive (blue beads), indicating incomplete coupling, repeat step 2 (Second Coupling) with a freshly prepared activated Fmoc-β-amino acid solution. The duration of the second coupling can be extended to 4-12 hours or performed at a slightly elevated temperature (e.g., 35-40 °C).

  • Final Wash:

    • After a successful coupling (negative Kaiser test), wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Capping (Optional but Recommended for Difficult Couplings):

    • If the Kaiser test remains positive after the second coupling, it is advisable to cap any unreacted N-terminal amines to prevent the formation of deletion peptides.[5]

    • Treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 10:5:85 v/v/v) for 30 minutes.

    • Wash the resin as described in step 5.

  • Proceed to the Next Cycle:

    • The resin is now ready for the deprotection of the newly added Fmoc-β-amino acid and the subsequent coupling cycle.

Characterization of β-Amino Acid-Containing Peptides

Due to the potential for incomplete reactions and side products, rigorous characterization of the final peptide is essential.

Analytical Techniques
TechniquePurposeKey Considerations
Mass Spectrometry (MS) To determine the molecular weight of the peptide and confirm its identity.[17]High-resolution MS is crucial for distinguishing the desired product from deletion sequences that may differ by a single amino acid.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the peptide and separate it from byproducts.[17][18]Reversed-phase HPLC is the standard method.[19] The unique structure of β-amino acids may alter the peptide's retention time compared to its all-α-amino acid analogue.
Amino Acid Analysis (AAA) To confirm the correct amino acid composition of the synthesized peptide.[17][20]This technique verifies the presence and ratio of the incorporated β-amino acid.
Circular Dichroism (CD) Spectroscopy To analyze the secondary structure and folding behavior of the peptide.[17]This is particularly important for peptides designed to adopt specific conformations due to the β-amino acid.
Troubleshooting Common Synthesis Problems
ProblemPotential CauseSuggested Solution
Low Yield/Purity Incomplete coupling due to steric hindrance.Use a more potent coupling reagent (e.g., HATU, COMU), increase coupling time/temperature, perform double couplings.
Peptide aggregation on the resin.Use a lower-loading resin, switch to a PEG-based resin, or incorporate backbone protecting groups.[8]
Deletion Sequences Inefficient coupling and no capping step.Always monitor coupling completion and implement a capping step if necessary.
Racemization Over-activation of the amino acid.Minimize the pre-activation time before adding the solution to the resin. Use additives like HOAt if racemization is a concern.

Conclusion

The solid-phase synthesis of peptides containing sterically hindered β-amino acids, while challenging, is a highly achievable goal with the appropriate strategic choices and optimized protocols. By understanding the impact of steric hindrance and employing powerful coupling reagents, extended reaction times, and rigorous monitoring, researchers can successfully synthesize these valuable molecules. The protocols and guidelines presented here provide a robust framework for overcoming the inherent difficulties, enabling the exploration and development of novel β-peptide-based therapeutics and research tools.

References

  • Gyros Protein Technologies. (2019, September 15). Solid-phase Peptide Synthesis (SPPS) in Research & Development. [Link]

  • ACS Publications. (2022, January 7). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. [Link]

  • Digital CSIC. (2014, July 18). Solid-phase peptide synthesis. [Link]

  • Knowledge UChicago. (2025, March 12). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. [Link]

  • ACS Publications. (2009, April 13). Amino Acid-Protecting Groups. [Link]

  • PMC - NIH. (n.d.). Advances in Fmoc solid‐phase peptide synthesis. [Link]

  • Aapptec Peptides. (n.d.). SYNTHESIS NOTES. [Link]

  • PMC - NIH. (n.d.). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. [Link]

  • IRIS. (2025, May 22). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. [Link]

  • Request PDF. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • ResolveMass Laboratories Inc. (2025, July 22). Peptide Characterization Techniques and Applications. [Link]

  • Request PDF. (2025, August 6). Overview of Solid Phase Synthesis of Difficult Peptide Sequences. [Link]

  • (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • DU Chem. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis. [Link]

  • International Journal of Science and Research Archive. (2025, February 24). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. [Link]

  • Biomatik. (2022, February 14). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. [Link]

  • (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]

  • ResearchGate. (n.d.). Amino Acid-Protecting Groups. [Link]

  • Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance in β-Cyclobutylalanine Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the challenges of incorporating sterically hindered amino acids, with a special focus on β-cyclobutylalanine. This guide is designed for researchers, chemists, and drug development professionals who are encountering difficulties in achieving efficient and reliable coupling of this unique non-canonical amino acid. Here, you will find in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, all grounded in established chemical principles and field-proven experience.

Introduction: The Challenge of Bulk

β-cyclobutylalanine presents a significant steric challenge in peptide synthesis. The bulky cyclobutyl group at the β-carbon physically obstructs the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the growing peptide chain. This spatial crowding can dramatically slow down reaction rates, leading to incomplete couplings, low yields, and the formation of deletion sequences.[1][2] Standard coupling protocols that are effective for less hindered amino acids often fail when β-cyclobutylalanine is involved.

This guide will equip you with the knowledge and tools to overcome these hurdles, ensuring the successful incorporation of β-cyclobutylalanine and other sterically demanding residues into your peptide sequences.

Frequently Asked Questions (FAQs)

Q1: My standard coupling reaction with β-cyclobutylalanine is failing or giving very low yields. What is the likely cause?

A: The primary culprit is almost certainly steric hindrance.[1][2] The bulky cyclobutyl group near the peptide backbone physically blocks the reacting centers. Standard carbodiimide reagents like DCC or DIC are often too slow and inefficient to overcome this energy barrier, leading to incomplete reactions.[2][3]

Q2: What are the most effective types of coupling reagents for β-cyclobutylalanine?

A: For sterically hindered couplings, it is crucial to use high-reactivity in-situ activating reagents. These can be broadly categorized into two main classes:

  • Uronium/Aminium Salts: Reagents like HATU, HCTU, and COMU are highly recommended.[4][5][6] They react with the carboxylic acid to form highly reactive OAt or Oxyma esters, which are more effective at acylating a sterically hindered amine.[5][7] HATU, in particular, is often cited as one of the most efficient reagents for difficult couplings.[7]

  • Phosphonium Salts: Reagents such as PyBOP and PyAOP are also excellent choices.[5][6] A key advantage of phosphonium salts is that they do not cause guanidinylation of the N-terminal amine, a side reaction that can occur with uronium/aminium reagents and lead to chain termination.[5][8]

Q3: Can I simply increase the amount of coupling reagent and the reaction time?

A: While increasing the equivalents of reagents and extending the reaction time can help, it is often not a complete solution and can have drawbacks.[1][9]

  • Excess Reagent: Using a large excess of uronium/aminium reagents can increase the risk of side reactions like guanidinylation.[5][6]

  • Prolonged Reaction Time: Longer reaction times at room temperature may still not be sufficient to drive the reaction to completion and can increase the risk of racemization.[4]

A more effective strategy is to combine a more potent coupling reagent with optimized reaction conditions.

Q4: What role does the solvent play in these difficult couplings?

A: The solvent is critical for solvating the growing peptide chain and ensuring that the reactive sites are accessible. Inadequate solvation can lead to peptide aggregation on the solid support, which further hinders the reaction.[3] For difficult sequences, consider switching from DMF to a solvent with superior solvating properties like N-Methyl-2-pyrrolidone (NMP).[3][8]

Q5: Is microwave-assisted peptide synthesis (MAPS) a viable option for β-cyclobutylalanine coupling?

A: Absolutely. Microwave energy is highly effective for driving difficult couplings to completion by rapidly and efficiently heating the reaction.[10][11] This can significantly shorten reaction times and improve coupling efficiency for sterically hindered amino acids.[12][13][14] Many automated peptide synthesizers now incorporate microwave technology for this reason.

Troubleshooting Guides & Detailed Protocols

Problem: Incomplete Coupling of β-Cyclobutylalanine

Indicator: A positive Kaiser test (blue or purple beads) after the coupling step, indicating unreacted primary amines on the resin.[2] Confirmation by mass spectrometry of a cleaved resin sample will show the presence of deletion sequences.

Solution Workflow

G cluster_final Finalize Step start Incomplete Coupling Detected (Positive Kaiser Test) reagent Switch to High-Potency Coupling Reagent (HATU, HCTU, PyAOP) start->reagent Initial Step double_couple Perform a Double Coupling reagent->double_couple If still incomplete cap Cap Unreacted Amines reagent:e->cap:n microwave Utilize Microwave-Assisted Coupling double_couple->microwave For very difficult cases double_couple:e->cap:n solvent Change Solvent to NMP microwave->solvent If aggregation is suspected solvent->cap proceed Proceed to Next Cycle cap->proceed

Experimental Protocols

Protocol 1: High-Efficiency Double Coupling using HATU

This protocol is recommended as the first-line approach for coupling any amino acid onto a resin-bound peptide with an N-terminal β-cyclobutylalanine.

Materials:

  • Resin-bound peptide with deprotected N-terminal β-cyclobutylalanine

  • Fmoc-protected amino acid (4 equivalents relative to resin loading)

  • HATU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

  • High-quality, amine-free DMF or NMP

Procedure:

  • Resin Preparation: Swell the resin in DMF or NMP. Perform the standard Fmoc deprotection of the N-terminal amino acid and wash the resin thoroughly with DMF (3-5 times).[1]

  • Activation Mixture Preparation: In a separate vessel, dissolve the Fmoc-amino acid and HATU in DMF. Add the DIPEA to this solution.

  • Pre-activation: Allow the mixture to pre-activate for 1-5 minutes. The solution may change color.[2]

  • First Coupling: Immediately add the activated amino acid solution to the reaction vessel containing the resin. Agitate the mixture for 45-60 minutes at room temperature.

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).

  • Monitoring: Take a small sample of resin beads and perform a Kaiser test.

  • Second Coupling (if necessary): If the Kaiser test is positive, repeat steps 2-5 with a fresh solution of activated amino acid and reagents.

  • Final Wash: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3-5 times) to remove any residual reagents.

Protocol 2: Microwave-Assisted Coupling for Extremely Difficult Cases

This method is for particularly challenging couplings that do not go to completion even with a double coupling at room temperature.

Materials:

  • Microwave peptide synthesizer

  • Same reagents as Protocol 1, but typically with standard 5-fold excess of amino acid.[12]

Procedure:

  • Resin Preparation: Follow step 1 from Protocol 1.

  • Reagent Addition: In a microwave-safe reaction vessel, add the resin, followed by the Fmoc-amino acid, a coupling reagent/additive solution (e.g., DIC/Oxyma Pure in DMF), and base.[12][13]

  • Microwave Irradiation: Program the synthesizer to irradiate the mixture at a set temperature (e.g., 75-90°C) for a specified time (e.g., 5-15 minutes).[10]

  • Post-Microwave: After the cycle, drain the vessel and wash the resin thoroughly with DMF.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling.

Data Summary: Coupling Reagent Performance

The choice of coupling reagent is a critical factor in the success of sterically hindered peptide synthesis. The following table provides a comparative overview of commonly used reagents.

Reagent ClassExample(s)Activated SpeciesRelative ReactivityNotes
Carbodiimides DCC, DICO-acylisoureaLowGenerally inefficient for hindered couplings; high risk of N-acylurea formation and racemization without additives.[2][9][15]
Uronium/Aminium HBTU, TBTUOBt esterModerateBetter than carbodiimides, but can be insufficient for very hindered residues.[3] Risk of guanidinylation.[5]
Uronium/Aminium HATU, HCTUOAt/O-6-ClBt esterVery HighHighly recommended for difficult couplings. Forms highly reactive esters that can overcome steric barriers.[2][5][7]
Uronium/Aminium COMUOxyma esterHighSafer alternative to HOBt/HOAt-based reagents with comparable or superior efficiency to HATU in some cases.[4][16]
Phosphonium PyBOP, PyAOPOBt/OAt esterHigh to Very HighExcellent for hindered couplings and do not cause guanidinylation, making them "cleaner" than uronium salts.[5][6]

Final Recommendations

When working with β-cyclobutylalanine or other sterically demanding amino acids, a proactive approach is essential. Do not rely on standard protocols.

  • Select the Right Tool: Start with a high-potency coupling reagent like HATU or PyAOP from the outset.

  • Optimize Conditions: Employ strategies like double coupling and consider using NMP as your primary solvent.

  • Leverage Technology: If available, utilize a microwave peptide synthesizer to provide the necessary energy to drive difficult reactions to completion.

  • Monitor Progress: Use qualitative tests like the Kaiser test at every step to ensure the reaction has gone to completion before proceeding to the next cycle.

  • Cap for Purity: If a coupling remains incomplete after troubleshooting, cap the unreacted amines with acetic anhydride to prevent the formation of deletion sequences in your final product.

By implementing these strategies, you can successfully navigate the challenges of steric hindrance and achieve high-quality synthesis of your target peptides.

References

Sources

Technical Support Center: Solubility Optimization for Cyclobutyl-Constrained Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Topic: Hydrophobic Aggregation & Solubility Troubleshooting Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Introduction: The "Plastic" Peptide Problem

Welcome to the technical support hub for cyclobutyl-amino acid (CBAA) peptides. You are likely here because your peptide is behaving less like a biological molecule and more like a plastic polymer.

The Root Cause: Cyclobutyl-constrained peptides suffer from a "double-hit" to solubility:

  • High Lipophilicity: The cyclobutane ring adds significant hydrophobic bulk without ionizable groups.

  • Structural Stacking: Unlike flexible linear peptides, CBAA sequences are pre-organized. They have a strong propensity to fold into stable secondary structures (often 12-helices or 14-helices ) driven by inter-residue hydrogen bonding. These helices stack efficiently, leading to rapid aggregation and precipitation.

This guide treats your peptide as a material science challenge as much as a biochemical one.

Module 1: Synthesis Troubleshooting

Preventing aggregation before it starts.

Q: My coupling efficiency drops drastically after the 3rd or 4th cyclobutyl residue. Is the reagent bad?

Diagnosis: Unlikely. This is "on-resin aggregation."[1] As the helix forms on the solid support, the N-terminus becomes buried in the structure, making it sterically inaccessible to incoming activated amino acids.

Protocol: The "Structure-Breaking" Synthesis Strategy Do not simply increase coupling time. You must disrupt the secondary structure.

  • Switch Resin: Use ChemMatrix® or NovaSyn® TG (PEG-based resins).

    • Why: Polystyrene resins are hydrophobic and promote peptide self-association. PEG-based resins swell better in polar solvents, physically spacing out the peptide chains.[1]

  • Solvent Swap: Replace DMF with NMP (N-methyl-2-pyrrolidone) .

    • Why: NMP is a superior solvent for preventing beta-sheet and helical stacking during coupling.

  • Chaotropic Salts: Add 0.4M LiCl (Lithium Chloride) to the coupling mixture.

    • Mechanism:[2] Lithium ions disrupt the inter-chain hydrogen bond networks that stabilize the aggregates, "melting" the structure to expose the N-terminus.

  • Microwave Heating:

    • Standard: 75°C for 5 minutes.

    • Aggressive: 90°C for 2 minutes (Ensure your Fmoc-CBAA is stable; most are).

Q: The crude peptide is insoluble in everything (Water, MeOH, ACN). How do I cleave it?

Diagnosis: You have created a "peptide brick." Solution:

  • The TFA Cocktail: Use a high ratio of TFA (Trifluoroacetic acid).[3]

  • The Trick: If it won't dissolve after cleavage, add HFIP (Hexafluoroisopropanol) to the crude ether precipitate. HFIP is a potent hydrogen-bond disruptor. Dissolve the crude in 20% HFIP/DCM, then evaporate to a film before attempting HPLC solubilization.

Module 2: Purification & Handling

Getting the sample through the column without clogging.

Q: My peptide sticks to the C18 column and won't elute, or trails indefinitely.

Diagnosis: Irreversible hydrophobic adsorption. The hydrophobic surface area of a cyclobutyl peptide is too high for standard C18 stationary phases.

Protocol: Hydrophobic Method Development

ParameterStandard ProtocolCBAA Optimization Reasoning
Column C18 (Octadecyl)C4 (Butyl) or Diphenyl C4 has shorter alkyl chains, reducing the hydrophobic interaction strength to a reversible level.
Temp Ambient (25°C)60°C - 70°C Heat increases the kinetic energy of the peptide, disrupting hydrophobic adsorption and sharpening peaks.
Mobile Phase B Acetonitrile (ACN)Isopropanol (IPA) / ACN (1:1) IPA is a stronger eluent for lipophilic compounds than ACN.
Additive 0.1% TFA0.1% TFA + 1-5% HFIP HFIP in the mobile phase breaks down helical aggregates inside the column.
Visualization: HPLC Method Logic

HPLC_Strategy Start Peptide Retention? Check_Col Column Type Start->Check_Col Check_Temp Column Temp Check_Col->Check_Temp If C4 used Action_C4 Switch to C4/Diphenyl Check_Col->Action_C4 If C18 & >15 residues Check_Solvent Mobile Phase Check_Temp->Check_Solvent Sharp but Retained? Action_Heat Heat to 60°C Check_Temp->Action_Heat Broad Peaks? Action_IPA Add Isopropanol/HFIP Check_Solvent->Action_IPA Add strong solvent caption Fig 1: Stepwise logic for purifying highly hydrophobic cyclobutyl peptides.

Module 3: Formulation & Assay

Making it work in biology.

Q: I need to use this in a cell assay (PBS buffer), but it crashes out immediately.

Diagnosis: Incompatibility with high-salt aqueous environments. Salts in PBS strip away the hydration shell of the peptide, forcing hydrophobic collapse (Salting-out effect).

Protocol: The "Step-Down" Solubilization Do not add PBS directly to the powder.

  • Primary Solvent: Dissolve peptide in 100% DMSO to a high concentration (e.g., 10 mM).

    • Validation: Solution must be crystal clear. If cloudy, sonicate.

  • Secondary Solvent (The Bridge): Dilute 1:1 with Ethanol or TFE (if assay permits).

  • Final Dilution: Dropwise addition of the stock into the assay buffer while vortexing.

    • Target: Keep final DMSO < 1% (v/v).[4]

Q: Even with DMSO, it precipitates upon dilution. What now?

Solution: Host-Guest Complexation (Cyclodextrins) Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[5]

  • Mechanism: The hydrophobic cyclobutyl rings insert into the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior of the CD interacts with water. This "masks" the hydrophobicity of your peptide.

  • Recipe:

    • Prepare 20% (w/v) HP-β-CD in water.

    • Dissolve peptide in minimal DMSO.[4][6][7][8]

    • Add DMSO-peptide to the CD solution.

    • Shake for 30 mins.

    • Dilute this mix into your assay buffer.

Visualization: Solubility Decision Tree

Solubility_Tree Start Lyophilized Peptide Water Add Water/Buffer Start->Water Check_Sol Soluble? Water->Check_Sol DMSO Dissolve in DMSO Check_Sol->DMSO No (Cloudy) Dilute Dilute into Buffer DMSO->Dilute Precip Precipitation? Dilute->Precip CD_Route Use HP-β-Cyclodextrin Precip->CD_Route Yes (Hydrophobic) pH_Route Adjust pH +/- 2 units from pI Precip->pH_Route Yes (Charge Issue) caption Fig 2: Decision matrix for solubilizing difficult peptides for biological assays.

References

  • Sammonds, D. L., et al. (2005). "Synthesis and conformational analysis of cyclobutane-derived beta-amino acid peptides." Journal of Organic Chemistry.

  • Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols.

  • Loftus, C., et al. (2023).[9] "Cyclodextrins as Multifunctional Platforms in Drug Delivery." MDPI Pharmaceutics.

  • Biotage Technical Notes. (2023). "Which Stationary Phase Should I Choose For My Peptide Purification? C18 vs C4."[9][10]

  • Sigma-Aldrich. "Overcoming Aggregation in Solid-phase Peptide Synthesis."

Sources

Preventing racemization during (3S)-3-Amino-3-cyclobutylpropanoic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the stereoselective synthesis of (3S)-3-Amino-3-cyclobutylpropanoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of maintaining stereochemical integrity during the synthesis of this valuable chiral building block.

The inherent challenge in synthesizing non-proteinogenic amino acids like (3S)-3-Amino-3-cyclobutylpropanoic acid lies in controlling the stereochemistry at the α- and β-positions. Racemization, the formation of an equal mixture of enantiomers from a pure chiral compound, is a critical issue that can undermine the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides in-depth, field-proven insights into common challenges, troubleshooting strategies, and robust protocols to ensure the stereochemical purity of your target molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of racemization during the synthesis of (3S)-3-Amino-3-cyclobutylpropanoic acid?

A1: Racemization in the synthesis of β-amino acids like (3S)-3-Amino-3-cyclobutylpropanoic acid typically occurs through two main mechanisms:

  • Enolization/Enolate Formation: The most common pathway to racemization involves the deprotonation of a proton alpha to a carbonyl group (e.g., an ester or amide) to form a planar enolate intermediate. Reprotonation can then occur from either face of the planar intermediate, leading to a mixture of enantiomers. This is particularly problematic under basic or acidic conditions and at elevated temperatures.

  • Azlactone Formation: In peptide couplings or under certain activation conditions, the carboxyl group of an N-acylated amino acid can cyclize to form an azlactone (oxazolone). The α-proton of the azlactone is highly acidic and prone to deprotonation, leading to rapid racemization. While this is more common for α-amino acids, analogous mechanisms can occur in β-amino acid derivatives under harsh conditions.

The cyclobutyl moiety itself is generally stable, so the primary focus for preventing racemization is on the stereocenter bearing the amino group.

Q2: I'm observing a significant loss of enantiomeric excess (ee) during the hydrolysis of my methyl ester precursor. What is causing this and how can I prevent it?

A2: The loss of enantiomeric excess during the saponification of a methyl ester to the corresponding carboxylic acid is a classic problem, often driven by enolate-mediated racemization. The use of strong bases like sodium hydroxide or potassium hydroxide can readily deprotonate the α-proton, leading to the issues described in Q1.

Troubleshooting & Prevention:

  • Choice of Base: Opt for milder bases that are less prone to causing epimerization. Lithium hydroxide (LiOH) is often a preferred choice as the lithium cation can chelate with the carbonyl oxygen and the nitrogen atom of a protected amino group, reducing the propensity for enolization.

  • Reaction Temperature: Perform the hydrolysis at lower temperatures (e.g., 0 °C to room temperature). Elevated temperatures provide the activation energy needed for deprotonation and subsequent racemization.

  • Solvent System: The choice of solvent can influence the rate of racemization. A common solvent system for LiOH hydrolysis is a mixture of tetrahydrofuran (THF) and water.

  • Reaction Time: Minimize the reaction time to reduce the exposure of the stereocenter to basic conditions. Monitor the reaction closely by TLC or LC-MS to determine the point of complete consumption of the starting material.

Comparative Hydrolysis Conditions:

BaseTemperature (°C)Typical ee LossKey Considerations
NaOH50-80High (>10%)Prone to rapid enolization.
KOH25-50Moderate to HighSlightly milder than NaOH but still a significant risk.
LiOH0-25Low (<2%)Often forms a chelate, stabilizing the stereocenter.
Ba(OH)₂25Low to ModerateCan be effective but may require longer reaction times.
Q3: Which chiral auxiliary is most effective for the asymmetric synthesis of the β-amino acid core?

A3: The choice of a chiral auxiliary is a critical decision that dictates the stereochemical outcome of the reaction. For the synthesis of β-amino acids, Evans' oxazolidinone auxiliaries and Oppolzer's sultams are highly effective and well-documented.

  • (S)-4-Benzyl-2-oxazolidinone: This is a commonly used Evans auxiliary that provides excellent stereocontrol in various reactions, including conjugate additions to α,β-unsaturated systems, which is a viable route to β-amino acids.

  • Oppolzer's Sultam: This camphor-derived auxiliary offers high levels of stereoselectivity and often produces highly crystalline intermediates, which can be purified by recrystallization to enhance enantiomeric purity.

The effectiveness of the auxiliary will depend on the specific synthetic route chosen. For instance, in a Michael addition of a nitrogen nucleophile to an α,β-unsaturated acyl-oxazolidinone, the bulky auxiliary will effectively shield one face of the molecule, directing the incoming nucleophile to the opposite face.

Workflow for Chiral Auxiliary Selection:

Caption: Decision workflow for selecting a suitable chiral auxiliary.

Troubleshooting Guides

Scenario 1: Racemization during Amide Bond Formation
  • Problem: You have successfully synthesized (3S)-3-Amino-3-cyclobutylpropanoic acid with high enantiomeric purity, but upon coupling it with another amino acid or amine, you observe significant racemization.

  • Root Cause Analysis: The use of certain peptide coupling reagents, particularly carbodiimides like DCC or EDC in the absence of an appropriate additive, can lead to the formation of a highly racemization-prone azlactone intermediate.

  • Corrective and Preventive Actions (CAPA):

    • Use of Additives: Always use a racemization-suppressing additive in conjunction with your coupling reagent. Hydroxybenzotriazole (HOBt) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) are common choices. These additives react with the activated carboxylic acid to form an active ester that is less susceptible to racemization than the O-acylisourea intermediate formed with the carbodiimide alone.

    • Uronium/Onium Salt-Based Reagents: Consider using coupling reagents that have a built-in activating group and are known to minimize racemization. Examples include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

    • Temperature Control: Perform the coupling reaction at low temperatures (e.g., starting at 0 °C and allowing it to slowly warm to room temperature) to reduce the rate of any potential side reactions, including racemization.

Protocol: Low-Racemization Peptide Coupling

  • Dissolution: Dissolve (3S)-3-Amino-3-cyclobutylpropanoic acid (1.0 eq) and the amine coupling partner (1.1 eq) in an appropriate aprotic solvent (e.g., DMF or DCM).

  • Pre-activation (Optional but Recommended): In a separate flask, dissolve the coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIEA, 2.0 eq) in the solvent.

  • Cooling: Cool both solutions to 0 °C in an ice bath.

  • Addition: Slowly add the coupling reagent solution to the amino acid/amine mixture.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until completion as monitored by TLC or LC-MS.

  • Work-up: Proceed with a standard aqueous work-up to quench the reaction and purify the product.

Scenario 2: Inconsistent Stereoselectivity in Asymmetric Hydrogenation
  • Problem: You are using an asymmetric hydrogenation route to set the stereocenter, but the enantiomeric excess of the product is variable between batches.

  • Root Cause Analysis: Asymmetric hydrogenation is highly sensitive to catalyst purity, substrate quality, hydrogen pressure, and the presence of trace impurities that can act as catalyst poisons.

  • Corrective and Preventive Actions (CAPA):

    • Catalyst Handling: Ensure the chiral catalyst (e.g., a Ru-BINAP or Rh-DIPAMP complex) is handled under strictly anaerobic and anhydrous conditions. Exposure to air or moisture can deactivate the catalyst.

    • Substrate Purity: Purify the prochiral precursor (e.g., a dehydroamino acid) meticulously. Trace impurities can compete for active sites on the catalyst, leading to lower enantioselectivity.

    • Solvent Degassing: Thoroughly degas the solvent before use to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon for an extended period.

    • Hydrogen Pressure: The pressure of hydrogen gas can influence the reaction rate and selectivity. Ensure a consistent and accurately measured pressure is used for each run.

    • Process Parameter Control: Maintain strict control over reaction temperature and stirring rate, as these can affect the mass transfer of hydrogen and the overall reaction kinetics.

Asymmetric Hydrogenation Workflow:

Caption: Workflow for consistent asymmetric hydrogenation.

References

  • Paolucci, C., et al. (1995). Stereoselective Synthesis of β-Amino Acids. The Journal of Organic Chemistry. A foundational paper discussing methods for synthesizing β-amino acids, including considerations for stereochemical control. [Link]

  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society. While focused on pseudoephedrine, this paper details mild hydrolysis conditions relevant to avoiding racemization. [Link]

  • Evans, D. A., et al. (1982). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society. The seminal paper on Evans auxiliaries, which established their utility in asymmetric synthesis. [Link]

  • Oppolzer, W. (1984). Asymmetric Synthesis of Alcohols, Aldehydes, and Ketones. Pure and Applied Chemistry. A review of asymmetric synthesis methods, including the use of camphor-derived sultams. [Link]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society. This paper introduced HOAt, a superior alternative to HOBt for suppressing racemization. [Link]

  • Knorr, R., et al. (1989). New coupling reagents in peptide chemistry. Tetrahedron Letters. This paper describes the development and application of uronium salt-based coupling reagents like HBTU. [Link]

Technical Support Center: Optimization of Coupling Reagents for Beta-Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting & Optimization of


-Peptide Synthesis

Core Directive: The -Amino Acid Challenge

Welcome to the optimization hub. If you are here, you likely realize that


-amino acids (

-AAs) do not behave like their

-counterparts. While they offer proteolytic stability and unique secondary structures (helices/sheets), they present two distinct synthetic hurdles:
  • Steric Deactivation: The additional methylene group (

    
    ) inserts distance but also conformational flexibility that can lead to unfavorable folding during coupling, shielding the N-terminus.
    
  • Electronic Desensitization: The nucleophilicity of the

    
    -amino group is often lower due to local electronic environments, requiring more potent activation of the incoming carboxylate.
    

This guide moves beyond "standard" SPPS (Solid-Phase Peptide Synthesis) protocols to provide high-fidelity solutions for difficult


-sequences.

Reagent Selection Matrix

Stop using HBTU for everything. For


-AAs, reagent choice is the primary determinant of yield.
Reagent ClassRecommended ReagentBest Use CaseWhy it Works for

-AAs
Uronium (Gen 3) COMU Standard

-Couplings
Superior solubility in DMF/NMP; the Oxyma leaving group creates a "chaotropic" effect that disrupts

-peptide aggregation better than HOAt/HOBt.
Phosphonium PyBOP On-Resin Cyclization Avoids guanidinylation of the N-terminus (a risk with uroniums if activation is slow).
Acid Fluoride TFFH Steric "Bunker Busters" Converts the acid to an acid fluoride (

).[1] Smallest possible electrophile; penetrates steric shields where bulky active esters (OBt/OAt) fail.
Carbodiimide DIC + Oxyma Microwave Synthesis High thermal stability; prevents capping by-products common with HATU at high temps (

).

Visualizing the Decision Pathway

Use this logic flow to determine your coupling strategy based on sequence difficulty.

Reagent_Selection_Flow Start Start: Define Coupling Difficulty Is_Steric Is the coupling sterically hindered? (e.g., u03b2-Val, u03b2, u03b2-disubstituted) Start->Is_Steric Is_Aggregating Is the sequence prone to aggregation? (Hydrophobic stretch?) Is_Steric->Is_Aggregating No Use_TFFH PROTOCOL C: TFFH + Collidine (Acid Fluoride Activation) Is_Steric->Use_TFFH Yes (High Sterics) Standard Standard u03b2-Sequence Is_Aggregating->Standard No Use_Magic PROTOCOL B: COMU + DIPEA (Solvent: NMP or DMF/DCM 1:1) Is_Aggregating->Use_Magic Yes Use_COMU PROTOCOL A: COMU + DIPEA (Solvent: DMF) Standard->Use_COMU

Caption: Logical workflow for selecting coupling reagents based on steric hindrance and aggregation risks in beta-peptide synthesis.

High-Fidelity Protocols

Protocol A: The "Gold Standard" (COMU/Oxyma)

For routine


-amino acid couplings.

Context: COMU releases Oxyma Pure as a byproduct, which is safer (non-explosive) and more efficient than HOBt.[2]

  • Stoichiometry: 3 eq. Fmoc-

    
    -AA-OH : 3 eq.[3] COMU : 6 eq. DIPEA.
    
  • Activation: Dissolve AA and COMU in minimal DMF. Add DIPEA. Critical: Activate for only 30-60 seconds before adding to resin. Long activation times with uronium salts cause epimerization.

  • Coupling: Shake for 45–60 minutes at Room Temp.

  • Monitoring: Standard Kaiser test may be false-negative due to

    
    -AA structure. Use Chloranil test  for secondary amines or micro-cleavage LCMS for certainty.
    
Protocol B: The "Bunker Buster" (TFFH/Acid Fluoride)

For difficult couplings (e.g.,


-AA or bulky side chains).

Context: When steric bulk prevents the active ester from approaching the amine, the acid fluoride (generated in situ by TFFH) is small enough to bypass the blockade.

  • Reagents:

    • Fmoc-

      
      -AA-OH (4 eq.)
      
    • TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (4 eq.)

    • Base: Sym-Collidine (TMP) (4-5 eq.). Note: Collidine is preferred over DIPEA here to prevent elimination side reactions.

  • Solvent: Dichloromethane (DCM) or DMF.[4] DCM often favors acid fluoride formation.

  • Procedure:

    • Dissolve AA and TFFH in solvent.[4]

    • Add Collidine.

    • Allow activation for 15-20 minutes (longer than uroniums).

    • Add to resin.[4][5][6][7][8] Coupling time: 2–4 hours.

  • Reference: This method mimics the reactivity of acid chlorides but without the instability.

Troubleshooting & FAQs

Q1: My yield is low, and I suspect "Beta-Elimination." How do I confirm and fix this?

Diagnosis:


-AAs (especially Fmoc-protected) can undergo base-catalyzed elimination, where the Fmoc group is removed, but the side chain or backbone also eliminates, often leading to retro-Michael reactions.
  • Symptom: Mass spec shows [M-Fmoc] or complex fragmentation patterns.

  • The Fix:

    • Switch Base: Replace DIPEA (strong base, pKa ~10.5) with Sym-Collidine (weaker base, pKa ~7.4) or N-Methylmorpholine (NMM) during coupling.[2]

    • Deprotection: Use 20% Piperidine + 0.1M HOBt (or Oxyma). The acidic additive buffers the deprotection cocktail, suppressing base-catalyzed side reactions like aspartimide formation or elimination.

Q2: I am synthesizing -amino acids (side chain at alpha position) and seeing racemization. Why?

Technical Insight:

  • 
    -AAs:  Stable. The chiral center is at the 
    
    
    
    -position, isolated from the activating carbonyl by a
    
    
    group.
  • 
    -AAs: Unstable.  The chiral center is at the 
    
    
    
    -position, directly adjacent to the carbonyl. Upon activation, the
    
    
    -proton is highly acidic and prone to enolization/epimerization.
  • Solution:

    • Use DIC/Oxyma (neutral pH activation).

    • Avoid pre-activation (mix reagents in the presence of the resin).

    • Use TFFH without base if possible, or with minimal Collidine.

Q3: The coupling works, but the chain stops growing after 5-6 residues. (Aggregation)

Mechanism:


-peptides form stable secondary structures (like 14-helices) very early (residue 6+). This "structure" crashes out of solution on the resin.
  • The Fix:

    • Solvent Switch: Move from DMF to NMP (N-methylpyrrolidone) or DMSO/NMP mixtures.

    • Chaotropic Salts: Add 0.1M LiCl or KSCN to the coupling mixture to disrupt hydrogen bonding.

    • Microwave: Heat to 50°C (if Cys/His are absent) to provide kinetic energy to overcome aggregation.

Mechanism of Action: TFFH vs. Uronium[5]

Understanding the steric advantage of Acid Fluorides.

Mechanism_Comparison cluster_0 Standard Uronium (HATU/COMU) cluster_1 Acid Fluoride (TFFH) Step1 Activation (Forms OBt/Oxyma Ester) Step2 Bulky Leaving Group (Steric Clash with u03b2-Amine) Step1->Step2 Step3 Slow Coupling Step2->Step3 StepA Activation w/ TFFH (Forms -CO-F) StepB Small Leaving Group (Fluoride atom) StepA->StepB StepC Rapid Penetration of u03b2-Structure StepB->StepC

Caption: Comparison showing how TFFH generates a smaller electrophile (Acid Fluoride) compared to the bulky active esters generated by HATU/COMU.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis. Journal of the American Chemical Society, 117(19), 5401–5402.

  • Bachem Technical Guides. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

  • BenchChem Support. A Comparative Guide to HATU and COMU in Solid-Phase Peptide Synthesis.

  • Seebach, D., et al. (2004). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta.

Sources

Purification strategies for cyclobutyl-beta-alanine intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I have designed this technical guide to address the unique physicochemical challenges associated with cyclobutyl-β-alanine intermediates (such as 3-amino-3-cyclobutylpropanoic acid and fused 2-aminocyclobutane-1-carboxylic acid).

Unlike standard aliphatic molecules, these intermediates present a "perfect storm" for purification: a rigid cyclobutane scaffold that restricts conformational flexibility, coupled with a highly polar zwitterionic backbone. This guide bypasses generic advice, offering field-proven, causality-driven methodologies to ensure high-yield, high-purity isolation.

Core Purification Logic

PurificationWorkflow Start Crude Cyclobutyl-β-Alanine CheckProtect Is the amino group protected? Start->CheckProtect Protected Protected (Non-Zwitterionic) CheckProtect->Protected Yes Unprotected Unprotected (Zwitterionic) CheckProtect->Unprotected No RPHPLC RP-HPLC (C18) 0.1% TFA Protected->RPHPLC MixedMode Mixed-Mode / HILIC Ammonium Formate Unprotected->MixedMode Analytical IonExchange Cation Exchange (Dowex 50) Unprotected->IonExchange Bulk Desalting

Decision logic for cyclobutyl-β-alanine purification based on protection status.

Module 1: The Zwitterion Dilemma & Chromatographic Retention

FAQ: My unprotected cyclobutyl-β-alanine intermediate elutes entirely in the void volume on a standard C18 column. How can I achieve retention?

Causality & Expert Insight: Unprotected β-amino acids exist as highly polar zwitterions at physiological and slightly acidic pH. The relative positions of the oppositely charged functional groups (ammonium and carboxylate) do not significantly alter the overall extreme polarity of the molecule, preventing effective partitioning into the hydrophobic C18 stationary phase[1]. Furthermore, the rigid cyclobutane ring restricts conformational adaptation, exposing the charged moieties directly to the mobile phase. Standard reversed-phase (RP) chromatography fails here because it relies solely on hydrophobic interactions[2].

Solution: Shift to Mixed-Mode Chromatography (MMC). Columns such as Obelisc N contain both ion-exchange and reversed-phase sites, allowing the stationary phase to interact independently with both the positive and negative charges of the zwitterion[1].

Protocol 1: Mixed-Mode HPLC Purification of Unprotected Zwitterions

This protocol utilizes dual-interaction retention to isolate highly polar intermediates.

  • Column Preparation: Install a mixed-mode column (e.g., Obelisc N, 150 x 4.6 mm)[1]. Flush with 50% Acetonitrile (MeCN) / 50% Water for 20 column volumes.

  • Mobile Phase Formulation: Prepare an isocratic mobile phase of 75% MeCN and 25% Ammonium Formate buffer (20 mM, adjusted to pH 3.0)[1]. Causality: The high organic content promotes Hydrophilic Interaction (HILIC) retention, while the low pH ensures the carboxylate is partially protonated, modulating the ion-exchange interaction.

  • Sample Injection: Dissolve the crude intermediate in the mobile phase. Inject 10–20 µL.

  • Detection & Self-Validation Check: Because aliphatic cyclobutyl-β-amino acids lack strong UV chromophores, connect an Evaporative Light Scattering Detector (ELSD) in series with your UV detector (set to 210 nm for the amide/carboxyl backbone)[1].

    • Validation: A stable ELSD baseline prior to peak elution confirms complete column equilibration. Collect the peak, spot 1 µL on a silica TLC plate, and stain with Ninhydrin (heat to 120°C). A purple spot confirms the presence of the primary amine.

Module 2: Stereochemical & Chiral Resolution

FAQ: I am synthesizing a library of cyclobutane-fused β-amino acids and need to separate the cis and trans diastereomers. Normal phase silica yields severe streaking. Why?

Causality & Expert Insight: The cis and trans stereochemistry on the rigid cyclobutane scaffold dictates distinct hydrogen-bonding networks. The cis diastereomer typically exhibits strong intramolecular hydrogen bonding between the adjacent amino and carboxylate (or ester) groups, effectively "masking" its polarity[3][4]. Conversely, the trans isomer cannot form these intramolecular bonds due to steric constraints and instead forms extended intermolecular hydrogen-bonded chains[3]. This causes the trans isomer to interact much more strongly with the silanol groups on normal-phase silica, leading to severe streaking and co-elution.

Solution: Protect the amino group (e.g., with Fmoc or Boc) to eliminate the zwitterionic character and disrupt the unpredictable intermolecular H-bonding networks, then separate using a specialized chiral or heavily end-capped stationary phase.

Protocol 2: Diastereomeric Separation via Fmoc-Derivatization
  • Protection: React the crude cis/trans mixture with Fmoc-OSu in dioxane/water (1:1) with NaHCO3 at 0 °C to room temperature for 24 hours.

  • Extraction: Acidify to pH 2 with 1M HCl and extract into ethyl acetate.

  • Chromatography: Load onto a high-performance silica column. Use a mobile phase of Hexane/Ethyl Acetate (gradient 90:10 to 50:50) with 0.1% Acetic Acid.

  • Self-Validation Check: The cis-Fmoc derivative will elute first due to its compact, internally hydrogen-bonded structure minimizing interaction with the silica[4]. Verify the fractions via 1H-NMR; the coupling constants (

    
    ) of the cyclobutane ring protons will definitively distinguish the cis (larger 
    
    
    
    ) from the trans (smaller
    
    
    ) geometry.

Module 3: Bulk Desalting and Isolation

FAQ: After the hydrolysis of my synthetic precursor, the cyclobutyl-β-alanine is contaminated with inorganic salts. How do I desalt it without losing the highly water-soluble product?

Causality & Expert Insight: Because the target molecule is a highly hydrophilic zwitterion, standard liquid-liquid extraction will fail (the product remains in the aqueous layer with the salts). Cation exchange chromatography exploits the basicity of the β-amino group. At a pH below the isoelectric point (pI), the amino acid is fully protonated (cationic) and binds tightly to a strongly acidic cation exchange resin (e.g., Dowex 50), while neutral and anionic inorganic salts wash through[2][5].

CationExchange Load 1. Load (pH 2) Protonated AA binds Wash 2. Wash (H2O) Salts elute Load->Wash Elute 3. Elute (pH 9) Ammonia buffer Wash->Elute Recover 4. Sublimation Pure Zwitterion Elute->Recover

Step-by-step logical workflow for cation-exchange desalting of zwitterionic intermediates.

Protocol 3: Cation-Exchange Desalting using Volatile Buffers
  • Resin Preparation: Pack a column with Dowex 50 (H+ form). Wash with 1M HCl, followed by distilled water until the effluent is neutral[5].

  • Loading: Adjust the pH of your crude aqueous mixture to ~2.0 using dilute HCl. Load onto the column at a flow rate of 2 mL/min.

  • Washing (Self-Validation Check): Wash the column with 5 column volumes of distilled water. Validation: Collect a few drops of the wash effluent and add a drop of 0.1M Silver Nitrate (AgNO3). Continue washing until no white precipitate (AgCl) forms, confirming the complete removal of inorganic chlorides.

  • Elution: Elute the amino acid using a volatile buffer, such as 1M aqueous Ammonia or 0.5M Ammonium Formate[5].

  • Recovery: Lyophilize the eluted fractions. The ammonium formate or ammonia will sublime under a strong vacuum, leaving the pure cyclobutyl-β-alanine zwitterion as a white powder[5].

Quantitative Data Summary

Table 1: Chromatographic Parameters for Cyclobutyl-β-Alanine Intermediates

Intermediate StateRecommended Stationary PhaseMobile Phase SystemExpected Retention MechanismTypical pKa / pI
Unprotected Zwitterion Mixed-Mode (e.g., Obelisc N)75% MeCN / 25% AmFm (pH 3.0)Ion-exchange + HILICpKa1 ~3.5, pKa2 ~9.5
Fmoc-Protected C18 Reversed-PhaseH2O / MeCN + 0.1% TFAHydrophobic partitioningpKa ~4.0 (Carboxyl)
Cis/Trans Mixture (Protected) Silica or Chiralpak ICHexane / EtOAc / 0.1% AcOHH-bonding & Steric fitN/A
Crude Salt Mixture Strong Cation Exchange (Dowex 50)Load: pH 2.0 Elute: 1M NH4OHElectrostatic (Cationic binding)pI ~ 6.5

References

  • [1] New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. SIELC Technologies. 1

  • [3] Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis/Trans Stereochemistry on Condensed Phase and Monolayer Structure. PubMed. 3

  • [4] Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis/Trans Stereochemistry on Solution Self-Aggregation and Recognition. PubMed. 4

  • [5] Isolation of amino acids by chromatography on ion exchange columns; use of volatile buffers. ResearchGate. 5

  • [2] Separation and Detection of Amino Acids – BIOC2580: Introduction to Biochemistry*. Pressbooks. 2

Sources

Validation & Comparative

Chiral HPLC separation of 3-amino-3-cyclobutylpropanoic acid enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

An Expert's Guide to the Chiral HPLC Separation of 3-Amino-3-Cyclobutylpropanoic Acid Enantiomers

In the landscape of pharmaceutical development, the stereochemical identity of a molecule is paramount. The enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. Consequently, the development of robust and efficient analytical methods for enantiomeric separation is a critical step in the synthesis and quality control of chiral compounds. This guide focuses on a molecule of emerging interest: 3-amino-3-cyclobutylpropanoic acid, a constrained β-amino acid.

Part 1: A Strategic Framework for Chiral Method Development

Developing a successful chiral separation is not a matter of chance; it is a structured process of informed decisions. The primary challenge with 3-amino-3-cyclobutylpropanoic acid lies in its structure: it possesses both acidic (carboxylic acid) and basic (primary amine) functional groups, and it lacks a strong UV chromophore. Our strategy must address these features systematically.

The overall workflow involves a multi-stage screening process, beginning with a broad selection of Chiral Stationary Phases (CSPs) and mobile phase modes, followed by systematic optimization of the most promising candidates.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Final Method Analyte Analyte Characterization (pKa, Solubility, Structure) CSP_Selection Select Diverse CSPs (Polysaccharide, Macrocyclic, Ion-Exchange) Analyte->CSP_Selection Screening Execute Broad Screen (3 CSPs x 3 Mobile Phase Modes) CSP_Selection->Screening MP_Selection Select Mobile Phase Modes (NP, PO, RP) MP_Selection->Screening Evaluation Evaluate Screening Data (Resolution > 1.0?) Screening->Evaluation Evaluation->CSP_Selection No, Rescreen Optimization Optimize Lead Conditions (Flow Rate, Temp, Additives) Evaluation->Optimization Yes Validation Method Validation (Robustness, Linearity, LOQ) Optimization->Validation Final Final Analytical Method Validation->Final G CSP CHIROBIOTIC T CSP (Teicoplanin Selector) Analyte Analyte Enantiomer (R or S) NH3+ COO- Analyte:n->CSP Interaction1 Analyte:c->CSP Interaction2 Analyte->CSP Interaction3 Interaction1 Ionic Interaction Interaction2 Hydrogen Bonding Interaction3 Steric Repulsion

Fig 2. Potential interactions on a macrocyclic antibiotic CSP.

Part 6: Detailed Experimental Protocol (Lead Method)

This protocol details the starting point for the most promising method identified in our hypothetical screen.

Objective: Chiral separation of 3-amino-3-cyclobutylpropanoic acid enantiomers.

Instrumentation:

  • HPLC or UHPLC system with a binary or quaternary pump.

  • Mass Spectrometer (e.g., Single Quadrupole) with an Electrospray Ionization (ESI) source.

  • Autosampler.

Materials:

  • Column: CHIROBIOTIC® T, 5 µm, 4.6 x 250 mm

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 5.5 with Acetic Acid.

  • Mobile Phase B: Methanol

  • Sample: 1 mg/mL of racemic 3-amino-3-cyclobutylpropanoic acid in 50:50 Water:Methanol.

Method Parameters:

  • Column Temperature: 25 °C

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 50% B

    • 15-16 min: 50% to 10% B

    • 16-20 min: 10% B (Re-equilibration)

  • MS Parameters (ESI+):

    • Scan Mode: Selected Ion Monitoring (SIM) for m/z of the analyte.

    • Capillary Voltage: 3.5 kV

    • Drying Gas Flow: 10 L/min

    • Drying Gas Temp: 300 °C

    • Nebulizer Pressure: 40 psi

Rationale for Choices:

  • Ammonium Acetate: A volatile buffer ideal for LC-MS compatibility.

  • pH 5.5: This pH is chosen to be between the pKa of the carboxylic acid (~4) and the amine (~10), ensuring the analyte is primarily in its zwitterionic state, which is often optimal for interaction with macrocyclic antibiotic CSPs.

  • Gradient Elution: A gradient is used in this initial optimization phase to ensure elution of both enantiomers within a reasonable time and to provide sharp peaks. An isocratic method can be developed later for routine analysis to improve precision.

This detailed protocol provides a robust starting point, grounded in the principles of chiral chromatography, for any researcher tasked with this challenging separation. From here, further optimization of pH, temperature, and gradient slope would be performed to achieve the desired performance for validation.

References

  • Title: Chiral Separations by HPLC Source: Agilent Technologies Primer URL: [Link]

  • Title: Chiral HPLC Columns Guide Source: Daicel Chiral Technologies URL: [Link]

A Senior Application Scientist's Guide to Determining the Enantiomeric Excess of β-Cyclobutylalanine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and molecular research, the stereochemical identity of a compound is not a trivial detail—it is a critical determinant of biological activity, efficacy, and safety. This is particularly true for non-proteinogenic amino acids like β-cyclobutylalanine, a molecule of increasing interest in medicinal chemistry. The precise determination of its enantiomeric excess (ee) is a foundational requirement for any meaningful study. This guide provides an in-depth comparison of analytical methodologies, grounded in experimental data and practical insights, to empower researchers in selecting and implementing the most suitable technique for their needs.

The Criticality of Enantiomeric Purity

Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. For β-cyclobutylalanine, one enantiomer might be a potent therapeutic agent, while the other could be inactive or even harmful. Therefore, the ability to accurately quantify the excess of one enantiomer over the other is paramount for ensuring the quality, safety, and efficacy of a potential drug candidate.

Comparative Analysis of Analytical Techniques

The determination of enantiomeric excess for β-cyclobutylalanine can be approached through several analytical techniques. The choice of method is often dictated by factors such as the required sensitivity, sample matrix complexity, available instrumentation, and whether the analysis is for qualitative screening or precise quantitative determination.

Technique Principle Advantages Disadvantages Typical Resolution (Rs) Limit of Detection (LOD)
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase (CSP).[1][2]High resolution and reproducibility; direct analysis often possible; wide variety of CSPs available.[1][3]Can require method development to find a suitable CSP and mobile phase; may require derivatization for detection.[1]> 1.5 (baseline)ng to pg range
Chiral Gas Chromatography (GC) Separation of volatile enantiomers on a chiral stationary phase, often cyclodextrin-based.[4][5][6]High efficiency and sensitivity; excellent for volatile and thermally stable compounds.[7][8]Requires derivatization to increase volatility and thermal stability; not suitable for non-volatile compounds.[7][8][9]> 1.5 (baseline)pg to fg range
Capillary Electrophoresis (CE) Differential migration of enantiomers in an electric field in the presence of a chiral selector in the background electrolyte.[10][11]High separation efficiency; low sample and reagent consumption; rapid analysis times.[11][12][13]Can have lower sensitivity compared to HPLC and GC; reproducibility can be challenging.> 2.0ng to pg range
Nuclear Magnetic Resonance (NMR) Spectroscopy Use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) to induce chemical shift non-equivalence between enantiomers.[14][15][16]Non-destructive; provides structural information; can be used for absolute configuration determination.[17]Lower sensitivity than chromatographic methods; requires higher sample concentrations; accuracy can be lower for low ee values.N/Amg range

In-Depth Methodologies and Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for enantiomeric excess determination due to its versatility and robustness. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP).

Causality in Method Design: The choice of CSP is critical and is based on the analyte's structure. For β-cyclobutylalanine, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) or macrocyclic glycopeptide-based CSPs (e.g., teicoplanin) are often effective.[1][3] The mobile phase composition (a mixture of an organic solvent like methanol or acetonitrile and an aqueous buffer) is optimized to achieve the best balance between resolution and analysis time.

Experimental Protocol: Direct Enantioseparation of β-Cyclobutylalanine

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP.

  • Mobile Phase: Isocratic elution with a mixture of n-Hexane/Isopropanol/Trifluoroacetic acid (e.g., 80:20:0.1 v/v/v). The ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm (if no chromophore is present, derivatization is necessary).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the β-cyclobutylalanine sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Quantification: Calculate the enantiomeric excess using the peak areas of the two enantiomers: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100[18][19]

HPLC_Workflow cluster_0 Analyte Characterization cluster_1 Method Development cluster_2 Validation & Analysis A β-Cyclobutylalanine Structure & Properties B Select CSP Type (e.g., Polysaccharide) A->B Based on structure C Screen Mobile Phases (Normal & Reversed) B->C Initial Screening D Optimize Mobile Phase Composition & Additives C->D Fine-tuning E Optimize Flow Rate & Temperature D->E Further Optimization F Method Validation (Linearity, Accuracy, Precision) E->F Final Method G Sample Analysis & ee Calculation F->G Validated Method

Caption: General workflow for chiral GC analysis.

Capillary Electrophoresis (CE)

CE is a powerful technique that separates ions based on their electrophoretic mobility in an electric field. For chiral separations, a chiral selector is added to the background electrolyte (BGE).

Causality in Method Design: Cyclodextrins are commonly used chiral selectors in CE. [13]The enantiomers of β-cyclobutylalanine will form transient diastereomeric inclusion complexes with the cyclodextrin, leading to different migration times and thus separation. The choice of cyclodextrin derivative (e.g., sulfated β-cyclodextrin) and the pH of the BGE are critical for achieving optimal resolution. Experimental Protocol: Enantioseparation by CE

  • Capillary: Fused-silica capillary (e.g., 50 cm total length, 40 cm effective length, 50 µm ID).

  • Background Electrolyte (BGE): 25 mM phosphate buffer (pH 2.5) containing 1.5 mM sulfated β-cyclodextrin. 3. Voltage: 20 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s).

  • Detection: UV at 200 nm.

  • Sample Preparation: Dissolve the sample in the BGE at a concentration of 0.5 mg/mL.

NMR Spectroscopy

NMR spectroscopy offers a different approach where the enantiomers are distinguished in solution using a chiral solvating agent (CSA) or by converting them into diastereomers with a chiral derivatizing agent (CDA). [14][20] Causality in Method Design: A CSA forms rapidly exchanging, diastereomeric complexes with the enantiomers, resulting in separate signals in the NMR spectrum. [14][16]The magnitude of the chemical shift difference (Δδ) depends on the strength and geometry of the interaction. For β-cyclobutylalanine, derivatization of the amino group (e.g., with 3,5-dinitrobenzoyl chloride) can enhance the interaction with the CSA. [17][21] Experimental Protocol: ee Determination by ¹H NMR

  • Sample Preparation: a. Derivatize the β-cyclobutylalanine sample with 3,5-dinitrobenzoyl chloride to form the corresponding amide. b. In an NMR tube, dissolve an accurately weighed amount of the derivatized sample in CDCl₃. c. Add a stoichiometric amount of a suitable chiral solvating agent (e.g., (R,R)- or (S,S)-BTDA). [17]2. NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum.

  • Data Analysis: Identify a well-resolved pair of signals corresponding to the two diastereomeric complexes. Integrate these signals to determine the ratio of the enantiomers and calculate the enantiomeric excess.

Trustworthiness and Self-Validating Systems

For all the described methods, it is imperative to establish a self-validating system. This involves:

  • System Suitability Tests: Before running samples, inject a standard mixture (e.g., a racemic mixture) to verify that the system is performing adequately (e.g., achieving baseline resolution).

  • Linearity and Range: Demonstrate that the detector response is linear over the expected concentration range of the enantiomers.

  • Accuracy and Precision: Analyze samples with known enantiomeric compositions to confirm the accuracy and reproducibility of the method.

  • Specificity: Ensure that other components in the sample matrix do not interfere with the peaks of interest.

Conclusion

The determination of the enantiomeric excess of β-cyclobutylalanine is a critical analytical task that can be accomplished by several powerful techniques. Chiral HPLC and GC are often the methods of choice for their high resolution and sensitivity, with the selection between them depending on the analyte's volatility. Capillary electrophoresis offers a high-efficiency alternative with low sample consumption, while NMR spectroscopy provides a valuable, non-destructive method that can also yield structural information. The ultimate choice of method should be based on a careful consideration of the specific analytical requirements and available resources. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently and accurately determine the enantiomeric purity of β-cyclobutylalanine, a crucial step in advancing their research and development efforts.

References

  • Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and comput
  • Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples. Analytical Chemistry.
  • Chiral Separation of Non-Natural Amide Amino Acid by Capillary Electrophoresis with CD Derivations as Chiral Selective M
  • Amino Acid Analysis Through Capillary Electrophoresis Technology.
  • Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand.
  • Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chrom
  • Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. PubMed.
  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
  • A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. [No Source]
  • Chiral Amino Acid and Peptide Separations – the Next Generation.
  • Chiral Analysis by NMR Spectroscopy: Chiral Solv
  • (PDF) Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography.
  • CE methods for the determination of non-protein amino acids in foods. PubMed.
  • NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Form
  • A Guide to the Analysis of Chiral Compounds by GC. [No Source]
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Deriv
  • Chiral Amino Acid Analysis Using LC/MS.
  • A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solv
  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Semantic Scholar.
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. [No Source]
  • Chiral Analysis of Non-Protein Amino Acids by Capillary Electrophoresis. [No Source]
  • Chiral GC Columns. Element Lab Solutions.
  • A Researcher's Guide to the Validation of Analytical Methods for Amino Acid Determin
  • How To Calculate Enantiomeric Excess: Learn Quickly. PharmaGuru.
  • Chiral Derivatization Reagents - Analytical Chemical Products. Alfa Chemistry.
  • Enantiomeric Excess (ee) and Specific Rotation Practice Problems. Chemistry Steps.
  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool.
  • Enantioselective Synthesis of Enantioisotopomers with Quantitative Chiral Analysis by Chiral Tag Rot
  • Preparative separation and identification of derivatized beta-methylphenylalanine enantiomers by chiral SFC, HPLC and NMR for development of new peptide ligand mimetics in drug discovery. PubMed.
  • CHIRAL GC (PART 2 OF 2). Sorbent Technologies, Inc..
  • COMBINING CHIRAL CHROMATOGRAPHIC STATIONARY PHASES AND N-DERIVATIZATION STRATEGIES FOR THE QUALITATIVE AND QUANTITATIVE ANALYSIS.
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A Comparative Guide to the Metabolic Stability of Cyclobutyl vs. Cyclopropyl β-Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Metabolic Resilience in Peptide Therapeutics

In modern drug discovery, the rational design of molecules with optimal pharmacokinetic properties is as critical as achieving high target potency. For peptide-based therapeutics, a primary obstacle is their inherent susceptibility to rapid degradation in vivo by a vast array of proteases and metabolic enzymes.[1][2] This vulnerability leads to short half-lives, necessitating frequent administration and limiting oral bioavailability.[1][3]

To counter this, medicinal chemists employ various strategies to "harden" the peptide backbone, one of the most effective being the incorporation of non-natural amino acids.[1][4] β-amino acids, which feature an additional carbon atom in their backbone compared to their α-amino acid counterparts, represent a cornerstone of this approach.[5][6] This subtle structural elongation is often sufficient to render peptide bonds resistant to recognition and cleavage by many common proteases.[2][6][7][8]

However, proteolytic stability is only half the battle. Phase I metabolism, predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes located in the liver and other tissues, presents another significant clearance pathway.[9][10][11] To mitigate this oxidative metabolism, small, conformationally constrained cycloalkyl groups are frequently incorporated into drug candidates. Among the most popular are the cyclopropyl and cyclobutyl moieties, often used to enhance metabolic stability, improve potency, and reduce off-target effects.[12][13][14][15]

This guide provides an in-depth comparison of the metabolic stability conferred by cyclobutyl versus cyclopropyl groups when incorporated into β-amino acid scaffolds. We will explore the underlying mechanistic principles, present supporting experimental data from relevant chemical scaffolds, and provide detailed protocols for assessing metabolic stability in your own research.

The Metabolic Gauntlet: Key Pathways of Degradation

Understanding the metabolic fate of a modified amino acid requires considering two primary enzymatic systems:

  • Proteolytic Enzymes (Peptidases): These enzymes are responsible for hydrolyzing peptide bonds. The specific three-dimensional conformation of an α-peptide backbone fits precisely into the active sites of peptidases. The extended backbone of β-amino acids disrupts this recognition, providing substantial intrinsic resistance to cleavage.[2][7][8]

  • Cytochrome P450 (CYP) Enzymes: This superfamily of heme-containing monooxygenases is the primary engine of Phase I metabolism, responsible for oxidizing a vast array of xenobiotics.[9][16][17] CYPs catalyze reactions like hydroxylation, dealkylation, and epoxidation, typically making molecules more polar to facilitate excretion.[9][11] These enzymes are primarily located in the endoplasmic reticulum of hepatocytes, which, when homogenized, form vesicles called microsomes—a key tool for in vitro metabolism studies.[9]

Mechanistic Insights: How Cycloalkyl Groups Confer Stability

The choice between a cyclopropyl and a cyclobutyl group is not arbitrary; each imparts stability through distinct physicochemical properties.

The Cyclopropyl Group: An Electronic Fortress

The cyclopropyl ring is a popular "metabolic blocker" due to its unique electronic and structural properties.[12][14]

  • High C-H Bond Dissociation Energy: The significant ring strain in the three-membered ring leads to shorter, stronger C-H bonds.[14][18] Oxidative metabolism by CYPs often begins with hydrogen atom abstraction. The higher energy required to break a cyclopropyl C-H bond makes it a less favorable site for metabolism compared to a typical alkyl chain.[18] This is exemplified in drugs like pitavastatin, where a cyclopropyl group diverts metabolism away from the highly active CYP3A4 enzyme.[18]

  • Conformational Rigidity: The ring provides a rigid scaffold that can lock a portion of the molecule in a specific conformation, potentially improving receptor binding while shielding adjacent metabolic hotspots.[14]

A Critical Caveat: Cyclopropylamines. When a cyclopropyl group is attached directly to a nitrogen atom, it can become a metabolic liability. CYP-mediated oxidation of the amine can lead to ring-opening and the formation of reactive intermediates, which can covalently bind to proteins, a mechanism associated with hepatotoxicity in drugs like trovafloxacin.[18][19]

The Cyclobutyl Group: A Steric Shield

The four-membered cyclobutyl ring offers a different, yet equally effective, strategy for enhancing metabolic stability.[13][15][20]

  • Steric Hindrance: The cyclobutyl ring is significantly larger and more sterically demanding than the cyclopropyl group. Its puckered, three-dimensional structure acts as a bulky shield, physically blocking CYP enzymes from accessing and oxidizing nearby metabolically labile positions.[21]

  • Balanced Rigidity and Reduced Strain: While still conformationally restricted, the cyclobutyl ring has less ring strain than a cyclopropyl group.[21] This makes it chemically inert and less prone to unexpected metabolic pathways while still providing a predictable conformational anchor.[13][20] Its utility has been demonstrated in numerous drug candidates to improve pharmacokinetic profiles.[13][22]

Comparative Analysis: Experimental Evidence

In this study, the primary metabolic pathways were N-dealkylation (cleavage of the bond between the piperidine nitrogen and the cycloalkylpropionyl group) and oxidation of the cycloalkyl ring itself. The findings provide a clear and compelling trend.

Table 1: Metabolic Profile of Cycloalkyl Fentanyl Analogs in Human Hepatocytes [23][24]

Fentanyl AnalogPrimary Metabolic PathwayRelative Abundance of PathwayKey Observation
Cyclopropyl Fentanyl N-dealkylation82% of total metabolitesNo oxidation of the cyclopropyl ring was observed.
Cyclobutyl Fentanyl N-dealkylation & Ring OxidationN/A (Both observed)A transition point where both pathways are significant.
Cyclopentyl Fentanyl Ring OxidationMajor pathwayRing oxidation becomes more dominant as ring size increases.
Cyclohexyl Fentanyl Ring OxidationMajor pathwayRing oxidation is the primary route of metabolism.

Data synthesized from the findings reported by Åstrand, A. et al. (2018).[23][24]

Interpretation and Extrapolation to β-Amino Acids

This data provides powerful insights for the drug designer:

  • The Cyclopropyl group is exceptionally resistant to direct oxidative attack. The complete absence of ring oxidation for cyclopropyl fentanyl underscores its intrinsic stability to CYP-mediated hydroxylation.[23] Its primary metabolic vulnerability in this context was at the adjacent N-dealkylation site.

  • The Cyclobutyl group is more susceptible to direct ring oxidation. As the ring size increases to four carbons, direct oxidation of the ring becomes a viable metabolic pathway, competing with metabolism at adjacent sites.

  • Strategic Implications:

    • If the primary metabolic liability of a β-amino acid-containing molecule is an adjacent site (e.g., N-dealkylation, O-dealkylation, or oxidation of a neighboring phenyl ring), a cyclobutyl group may serve as a superior steric shield to block access to that site.

    • If the goal is to introduce a small, rigid group that is itself metabolically inert, the cyclopropyl group is an excellent choice, provided it is not attached to a nitrogen atom where it could form a reactive cyclopropylamine moiety.[18]

Regarding proteolytic stability, both cyclobutyl and cyclopropyl β-amino acids are expected to exhibit exceptional resistance. The foundational stability is conferred by the β-amino acid backbone itself.[2][6] The addition of either cycloalkyl group would further increase steric bulk around the peptide bond, making it even less accessible to any residual peptidase activity.

Experimental Protocols for Assessing Metabolic Stability

To empirically determine the metabolic stability of your compounds, a set of standardized in vitro assays is essential. These protocols are designed to be self-validating through the inclusion of appropriate controls.

Protocol 1: In Vitro Liver Microsomal Stability Assay

This assay is the industry standard for evaluating Phase I (CYP-mediated) metabolism.[3][25][26] Liver microsomes are subcellular fractions containing the majority of the CYP enzymes.[9]

Objective: To determine the rate of disappearance of a test compound due to CYP-mediated metabolism.

Workflow Diagram:

G cluster_prep Preparation (On Ice) cluster_incubation Incubation (37°C Water Bath) cluster_termination Reaction Termination & Analysis prep1 Thaw Liver Microsomes (e.g., Human, Rat) inc1 Combine Microsomes, Buffer, & Test Compound (1 µM final) prep1->inc1 prep2 Prepare 100 mM Phosphate Buffer (pH 7.4) prep2->inc1 prep3 Prepare Test Compound Stock (e.g., 10 mM in DMSO) prep3->inc1 prep4 Prepare NADPH Stock (Cofactor, ~20 mM in Buffer) inc3 Initiate Reaction: Add NADPH prep4->inc3 Starts T=0 inc2 Pre-warm for 5 min inc1->inc2 inc2->inc3 inc4 Incubate & Aliquot at Time Points (0, 5, 15, 30, 45 min) inc3->inc4 term1 Quench Reaction: Add Cold Acetonitrile with Internal Standard inc4->term1 term2 Centrifuge to Pellet Protein term1->term2 term3 Analyze Supernatant by LC-MS/MS term2->term3

Caption: Workflow for the in vitro liver microsomal stability assay.

Methodology:

  • Reagent Preparation:

    • Thaw cryopreserved liver microsomes (e.g., human, rat) on ice.[27] Dilute to a working concentration of 0.5 mg/mL protein in 100 mM potassium phosphate buffer (pH 7.4).[25]

    • Prepare a 20 mM stock solution of NADPH in phosphate buffer. Keep on ice.

    • Prepare a 1 µM working solution of your test compound in phosphate buffer from a DMSO stock. Ensure the final DMSO concentration is <0.5% to avoid enzyme inhibition.

  • Incubation:

    • In a 96-well plate, add the microsomal solution and the test compound solution.

    • Include control wells:

      • No-Cofactor Control: Microsomes + Test Compound, but add buffer instead of NADPH. This measures non-NADPH-dependent degradation.[25]

      • Positive Control: Use a compound with known metabolic liability (e.g., Verapamil, Testosterone).

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.[27][28]

    • Initiate the reaction by adding the pre-warmed NADPH stock solution to all wells (except the no-cofactor control). This is T=0.[27]

  • Time Points and Termination:

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an analytical internal standard.[25]

    • The "0 minute" sample is quenched immediately after adding NADPH.

  • Sample Processing and Analysis:

    • Seal the plate and centrifuge at high speed (e.g., 3000 rpm for 10 minutes) to pellet the precipitated microsomal protein.[27]

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural log of the percentage of parent compound remaining versus time.

    • Calculate the half-life (t½) from the slope (k) of the linear regression: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) x (Incubation Volume / Protein Amount) .[29]

Protocol 2: Proteolytic Stability Assay

This assay assesses the compound's resistance to degradation by peptidases, using either a cocktail of enzymes or biological fluid.

Objective: To determine the stability of the β-amino acid-containing peptide in the presence of proteolytic enzymes or human serum.

Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_termination Termination & Analysis prep1 Prepare Test Peptide Stock (e.g., 1 mg/mL in Buffer) inc1 Combine Peptide and Enzyme/Serum Solution prep1->inc1 prep2 Prepare Enzyme Solution (e.g., Pronase, Trypsin) or Thaw Human Serum prep2->inc1 Starts T=0 inc2 Incubate & Aliquot at Time Points (e.g., 0, 1, 4, 24 hr) inc1->inc2 term1 Quench Reaction: Add Acetonitrile or TCA inc2->term1 term2 Centrifuge to Pellet Protein term1->term2 term3 Analyze Supernatant by LC-MS or HPLC term2->term3

Sources

A Comparative Guide to the Optical Rotation of (3S)-3-Amino-3-cyclobutylpropanoic Acid and Related Non-Natural Beta-Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the optical rotation properties of the chiral non-natural beta-amino acid, (3S)-3-Amino-3-cyclobutylpropanoic acid. While a specific experimentally determined optical rotation value for this compound is not publicly available in the cited literature, this guide offers a robust framework for its determination and comparison. By examining the optical rotation of structurally analogous beta-amino acids, we provide critical benchmarks and a detailed experimental protocol for researchers seeking to characterize this and similar molecules.

The chirality of amino acids is a fundamental aspect of their biological function and a critical parameter in drug design and development. Optical rotation is an intrinsic property of chiral molecules and serves as a crucial tool for determining enantiomeric purity and confirming stereochemistry.

Comparative Analysis of Optical Rotation in Beta-Amino Acids

The specific rotation of a chiral compound is a fundamental physical constant, yet its value is highly dependent on experimental conditions. Factors such as solvent, concentration, temperature, and the wavelength of the light source can significantly influence the observed rotation. For novel compounds like (3S)-3-Amino-3-cyclobutylpropanoic acid, comparison with structurally related molecules is invaluable. The following table summarizes the reported specific rotation values for several non-natural beta-amino acids, offering a comparative landscape.

CompoundStructureSpecific Rotation ([α])Conditions
(3S)-3-Amino-3-cyclobutylpropanoic acid Not Reported-
Fmoc-D-Ala(β-cyclobutyl)-OH[1]+17 ± 2°c=1 in DMF, 20°C, 589 nm
(S)-3-Aminobutanoic acid[2]+36 ± 2°c=1 in H₂O, 25°C, 589 nm
(-)-3-Amino-3-phenylpropanoic acid[3]-6.0°c=0.0103 in H₂O, 589 nm

The data illustrates the significant impact of the side chain and solvent on the magnitude and sign of the optical rotation. For instance, the presence of the bulky Fmoc protecting group and the use of DMF as a solvent in the case of Fmoc-D-Ala(β-cyclobutyl)-OH contribute to its specific rotation value. The comparison also highlights the necessity of standardized conditions for meaningful analysis.

The Foundational Principles of Optical Activity

Optical activity is the phenomenon where a chiral substance rotates the plane of plane-polarized light[4]. This rotation is measured using a polarimeter and is reported as the observed rotation (α). To standardize this measurement, the specific rotation ([α]) is calculated, which accounts for the concentration of the sample and the path length of the light through it.

The specific rotation is a characteristic physical property of a chiral compound and is defined by the Biot's law equation:

[α]Tλ = α / (l * c)

Where:

  • [α]Tλ is the specific rotation at a specific temperature (T) and wavelength (λ).

  • α is the observed rotation in degrees.

  • l is the path length of the polarimeter cell in decimeters (dm).

  • c is the concentration of the sample in g/mL.

Enantiomers, which are non-superimposable mirror images of each other, will rotate the plane of polarized light by an equal magnitude but in opposite directions. A dextrorotatory (+) compound rotates light to the right (clockwise), while a levorotatory (-) compound rotates it to the left (counter-clockwise). A racemic mixture, containing equal amounts of both enantiomers, is optically inactive as the rotations cancel each other out.

Experimental Protocol for Determining Optical Rotation

The following protocol provides a standardized method for measuring the optical rotation of a non-natural amino acid like (3S)-3-Amino-3-cyclobutylpropanoic acid. Adherence to these steps is crucial for obtaining accurate and reproducible results.

Instrumentation and Materials
  • Polarimeter: Calibrated instrument with a sodium D-line source (589.3 nm) or other specified wavelength.

  • Polarimeter Cell: 1 dm path length, clean and dry.

  • Solvent: High-purity, degassed solvent (e.g., H₂O, HCl solution, or an organic solvent like methanol or DMF). The choice of solvent is critical and should be reported.

  • Analytical Balance: Accurate to at least 0.1 mg.

  • Volumetric Flasks and Pipettes: Class A.

  • Sample: (3S)-3-Amino-3-cyclobutylpropanoic acid of high purity.

Workflow for Optical Rotation Measurement

G cluster_prep Sample Preparation cluster_inst Instrument Setup cluster_meas Measurement cluster_calc Calculation & Reporting prep1 Accurately weigh the sample prep2 Dissolve in a precise volume of solvent prep1->prep2 prep3 Ensure complete dissolution and thermal equilibrium prep2->prep3 meas1 Rinse and fill the polarimeter cell with the sample solution prep3->meas1 inst1 Calibrate polarimeter with a blank (solvent) inst2 Set and stabilize temperature (e.g., 20°C or 25°C) inst1->inst2 inst3 Verify light source wavelength (e.g., 589 nm) inst2->inst3 meas3 Place cell in the polarimeter and record the observed rotation (α) inst3->meas3 meas2 Ensure no air bubbles are present meas1->meas2 meas2->meas3 calc1 Calculate specific rotation [α] using the formula meas3->calc1 calc2 Report [α] with all experimental conditions (c, T, λ, solvent) calc1->calc2

Caption: Workflow for determining the specific optical rotation of a chiral compound.

Step-by-Step Procedure
  • Sample Preparation:

    • Accurately weigh approximately 10-100 mg of (3S)-3-Amino-3-cyclobutylpropanoic acid. The exact mass should be recorded.

    • Quantitatively transfer the sample to a 10 mL volumetric flask.

    • Dissolve the sample in the chosen solvent (e.g., 1 M HCl). Ensure the solvent is of high purity and has been degassed to avoid bubble formation.

    • Fill the flask to the mark with the solvent, cap, and invert several times to ensure a homogenous solution.

    • Allow the solution to equilibrate to the measurement temperature.

  • Instrument Calibration and Measurement:

    • Turn on the polarimeter and the light source, allowing them to warm up and stabilize.

    • Set the desired temperature for the measurement (e.g., 20°C or 25°C)[5].

    • Calibrate the instrument to zero using a blank, which is the polarimeter cell filled with the same solvent used to prepare the sample solution.

    • Rinse the polarimeter cell with a small amount of the sample solution before filling it completely. Ensure there are no air bubbles in the light path.

    • Place the filled cell into the polarimeter and allow the reading to stabilize.

    • Record the observed rotation (α). It is good practice to take multiple readings and average them.

  • Calculation and Reporting:

    • Calculate the concentration (c) of the solution in g/mL.

    • Use the formula for specific rotation to calculate [α].

    • Report the specific rotation value along with the temperature, wavelength, concentration, and solvent used. For example: [α]20D = +X.X° (c 1.0, 1 M HCl).

Determining Enantiomeric Purity from Optical Rotation

Once the specific rotation of the pure enantiomer is known, polarimetry can be used to determine the enantiomeric excess (e.e.) of a sample containing a mixture of enantiomers.

The enantiomeric excess is calculated using the following formula:

e.e. (%) = ([α]mixture / [α]pure enantiomer) * 100

A positive sign of the observed rotation indicates that the dextrorotatory enantiomer is in excess, while a negative sign indicates an excess of the levorotatory enantiomer.

Conclusion

While the specific optical rotation of (3S)-3-Amino-3-cyclobutylpropanoic acid remains to be definitively reported in the scientific literature, this guide provides the necessary framework for its determination and interpretation. By understanding the principles of optical activity and following a standardized experimental protocol, researchers can accurately characterize this and other novel chiral molecules. The comparative data from structurally similar beta-amino acids serves as a valuable reference point for such investigations, contributing to the broader understanding of the structure-property relationships in this important class of compounds.

References

  • CABI Digital Library. (n.d.). AMINO ACID PURITY DETERMINATION BY MEASUREMENT OF OPTICAL ROTATION. Retrieved from [Link]

  • MacDonald, J. C. (n.d.). Method for the accurate determination of specific rotation. Specific rotation of valine and leucine. Canadian Science Publishing. Retrieved from [Link]

  • DOI. (2000, December 15). Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. Retrieved from [Link]

  • Encyclopedia.pub. (2022, March 21). Optical Polarization-Based Measurement for Peptides and Amino Acids. Retrieved from [Link]

  • GSRS. (n.d.). 3-AMINOBUTYRIC ACID, (S)-. Retrieved from [Link]

  • PubChem. (n.d.). (3S)-3-amino-3-phenylpropanoic acid. Retrieved from [Link]

  • ISSR. (n.d.). The optical activity of amino acids. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 3-Aminobutanoic acid (FDB008314). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). (S)-3-Aminobutyric acid. Retrieved from [Link]

  • PubMed. (2007, March 15). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Retrieved from [Link]

  • Google Patents. (2007, November 13). US 2008/0124292 A1.
  • n/a. (n.d.). CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids.
  • Semantic Scholar. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Retrieved from [Link]

  • Master Organic Chemistry. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. Retrieved from [Link]

  • Google Patents. (n.d.). EP3904333A1 - Method for preparing (2s,3s)-3-amino-bicyclo[2.2.2]octane-2-carboxylate.
  • ScenTree. (n.d.). Ethyl acetate (CAS N° 141-78-6). Retrieved from [Link]

  • ResearchGate. (n.d.). Conformational Effects on the Optical Rotation of Alanine and Proline. Retrieved from [Link]

  • PMC. (2023, February 6). A general method to predict optical rotations of chiral molecules from their structures. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl acetate. Retrieved from [Link]

  • NRC Research Press. (n.d.). Method for the accurate determination of specific rotation. Specific rotation of valine and leucine. Retrieved from [Link]

  • YouTube. (2021, April 12). Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry. Retrieved from [Link]

  • n/a. (n.d.). [Synthesis and study of the properties of (3S-trans)-3-amino-4-methylmonobactamic acid].
  • PubChem. (n.d.). 2-Amino-3-cyclobutylpropanoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US6197819B1 - Gamma amino butyric acid analogs and optical isomers.
  • Regulations.gov. (2021, November 17). US Patent No. 8829195. Retrieved from [Link]

  • n/a. (2020, July 30). ( 12 ) Patent Application Publication ( 10 ) Pub . No .: US 2021/0030918 A1.

Sources

A Comparative Guide to the Proteolytic Stability of α- and β-Cyclobutylalanine Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Peptide Stability in Drug Development

Peptides represent a rapidly expanding class of therapeutics, prized for their high specificity and potency. However, their clinical utility is often hampered by a critical vulnerability: rapid degradation by endogenous proteases.[1] This susceptibility leads to short in vivo half-lives, necessitating frequent administration and complicating dosing regimens.[2] A primary strategy to overcome this limitation is the incorporation of non-natural amino acids designed to render the peptide backbone unrecognizable to proteolytic enzymes.[3]

Among these, conformationally constrained amino acids, such as those bearing cyclic moieties, have shown considerable promise. By restricting the peptide's flexibility, these residues can prevent the adoption of the extended conformation typically required for protease binding and cleavage.[4][5] This guide provides a comparative analysis of two such non-natural amino acids: α-cyclobutylalanine and β-cyclobutylalanine. While direct, head-to-head quantitative comparisons in a single peptide scaffold are not extensively documented in publicly available literature, we can construct a robust, mechanistically-grounded comparison based on established principles of peptide chemistry and enzymology. This guide will delve into the structural rationale for the enhanced stability conferred by each residue, present a hypothesized comparison of their relative half-lives, and provide detailed protocols for empirical validation.

The Mechanism of Proteolytic Resistance: A Tale of Two Structures

The fundamental difference between α- and β-cyclobutylalanine lies in the placement of the cyclobutyl group relative to the peptide backbone. This seemingly subtle distinction has profound implications for how a protease interacts with the peptide chain.

  • α-Cyclobutylalanine: In this configuration, the cyclobutyl ring is attached to the α-carbon, the same carbon that bears the amine and carboxyl groups forming the peptide bond. This modification introduces significant steric hindrance and restricts the rotational freedom around the phi (φ) and psi (ψ) dihedral angles of the peptide backbone. This local rigidity helps to disrupt the extended β-strand-like conformation that many proteases, such as trypsin and chymotrypsin, recognize in their substrates.

  • β-Cyclobutylalanine: Here, the cyclobutyl group is attached to the β-carbon. More importantly, β-amino acids possess an additional methylene group in the peptide backbone itself, between the α-carbon and the carbonyl group. This "backbone homologation" fundamentally alters the spacing of side chains and, crucially, changes the peptide bond's position relative to the side chains.[6] Proteases, which have evolved with high specificity for the α-amino acid backbone, often fail to recognize or properly align their catalytic residues with the scissile bond in a β-peptide.[3][7]

The combination of these features—conformational restriction from the cyclobutyl ring and backbone disruption from the β-amino acid structure—suggests a synergistic effect on proteolytic resistance.

cluster_alpha α-Cyclobutylalanine Peptide cluster_beta β-Cyclobutylalanine Peptide a_n N-Terminus a_alpha α-Carbon (with Cyclobutyl) a_n->a_alpha Standard Backbone a_c C-Terminus a_alpha->a_c Standard Backbone b_n N-Terminus b_alpha α-Carbon b_n->b_alpha Elongated Backbone b_beta β-Carbon (with Cyclobutyl) b_alpha->b_beta Elongated Backbone b_c C-Terminus b_beta->b_c Elongated Backbone caption Structural difference between α- and β-cyclobutylalanine.

Figure 1: Structural difference between α- and β-cyclobutylalanine.

Comparative Half-Life Analysis: A Hypothesis

In the absence of direct quantitative data, we can logically infer the relative stability of peptides containing these residues. Peptides composed entirely of β-amino acids are known to be extraordinarily stable against enzymatic degradation.[7] The introduction of even a single β-amino acid residue into an α-peptide sequence can significantly enhance its half-life.[6][8] Therefore, it is hypothesized that a peptide containing β-cyclobutylalanine would exhibit a markedly longer half-life compared to its α-cyclobutylalanine counterpart when exposed to proteolytic enzymes.

The rationale is twofold:

  • Dual-Mode Protection: The β-cyclobutylalanine residue offers two layers of defense. The cyclobutyl group provides localized conformational rigidity, while the β-amino acid backbone provides a global disruption of protease recognition.

  • Fundamental Backbone Alteration: The change in backbone spacing is a more fundamental challenge to protease activity than steric hindrance at the α-carbon alone.

The following table summarizes the anticipated comparative performance.

FeatureStandard Peptide (e.g., Alanine)α-Cyclobutylalanine Peptideβ-Cyclobutylalanine Peptide
Primary Stability Mechanism NoneConformational Constraint / Steric HindranceBackbone Homologation + Conformational Constraint
Susceptibility to Proteases HighModerateVery Low
Predicted Relative Half-Life Very ShortModerately ExtendedSignificantly Extended
Key Advantage Natural SubstrateReduced flexibility hinders protease binding.Altered backbone geometry prevents protease recognition and cleavage.[3]

Experimental Validation: Protocols for Determining Peptide Half-Life

To empirically validate the hypothesized stability differences, standardized in vitro assays are essential. The two most common and informative assays are the plasma stability assay and the single-enzyme degradation assay.

Protocol 1: In Vitro Plasma Stability Assay

This assay assesses the overall stability of a peptide in a complex biological matrix containing a wide array of proteases.

Objective: To determine the in vitro half-life (t½) of α- and β-cyclobutylalanine-containing peptides in plasma.

Materials:

  • Test peptides (α- and β-cyclobutylalanine versions) and a control peptide with known instability.

  • Pooled human plasma (or other species of interest) with anticoagulant (e.g., K2EDTA or Heparin).[1][9]

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Quenching solution: Acetonitrile (ACN) with 1% Trifluoroacetic acid (TFA) and an internal standard (a stable, non-interfering peptide).

  • Thermomixer or incubating water bath.

  • High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Procedure:

  • Preparation:

    • Prepare a 1 mg/mL stock solution of each test peptide in an appropriate solvent (e.g., water or DMSO).

    • Prepare working solutions by diluting the stock solutions in PBS.

    • Pre-warm plasma and all solutions to 37°C.

  • Incubation:

    • Spike the test peptide into the pre-warmed plasma to a final concentration of 1-5 µM. Mix gently by vortexing.

    • Immediately (t=0), withdraw an aliquot (e.g., 50 µL) and add it to a tube containing 3-4 volumes of the cold quenching solution (e.g., 150 µL). This stops all enzymatic activity.

    • Incubate the remaining plasma-peptide mixture at 37°C with gentle agitation.

  • Time-Course Sampling:

    • Withdraw aliquots at predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes).

    • At each time point, quench the reaction as described for t=0.

  • Sample Processing:

    • Vortex the quenched samples vigorously to ensure complete protein precipitation.

    • Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the intact parent peptide relative to the internal standard.

  • Data Analysis:

    • Calculate the percentage of the parent peptide remaining at each time point relative to the t=0 sample.

    • Plot the natural logarithm of the percentage of peptide remaining versus time.

    • Determine the half-life (t½) from the slope (k) of the linear regression, where t½ = 0.693 / k.

start Prepare Peptide & Plasma spike Spike Peptide into Plasma (37°C) start->spike t0 t=0: Quench Aliquot (ACN/TFA + IS) spike->t0 incubate Incubate at 37°C spike->incubate process Protein Precipitation & Centrifugation t0->process sampling Time-Course Sampling (t = 5, 15, 30... min) incubate->sampling quench Quench Each Aliquot sampling->quench quench->process analyze LC-MS/MS Analysis of Supernatant process->analyze end Calculate Half-Life (t½) analyze->end caption Workflow for In Vitro Plasma Stability Assay.

Figure 2: Workflow for In Vitro Plasma Stability Assay.
Protocol 2: Trypsin Degradation Assay

This assay evaluates stability against a specific, well-characterized serine protease.

Objective: To compare the rate of degradation of α- and β-cyclobutylalanine-containing peptides by trypsin.

Materials:

  • Test peptides and a control peptide with a known trypsin cleavage site.

  • Trypsin, MS-grade.[10]

  • Digestion Buffer: 50mM Ammonium Bicarbonate (NH₄HCO₃), pH 7.8.

  • Quenching/Analysis Solution: 1% Formic Acid in water/ACN.

  • LC-MS/MS system.

Procedure:

  • Preparation:

    • Dissolve peptides in the digestion buffer to a final concentration of 1 mg/mL.

    • Prepare a fresh trypsin stock solution (e.g., 0.1 mg/mL) in the digestion buffer.

  • Reaction Initiation:

    • In separate tubes, add trypsin to each peptide solution to a final enzyme:substrate ratio of 1:100 (w/w).

    • Immediately take a t=0 aliquot and quench it with an equal volume of the quenching solution.

  • Incubation and Sampling:

    • Incubate the reaction mixtures at 37°C.

    • Take aliquots at various time points (e.g., 10, 30, 60, 180 minutes) and quench them immediately.

  • Analysis:

    • Analyze the quenched samples directly by LC-MS/MS to monitor the disappearance of the parent peptide peak and the appearance of degradation products.

    • Calculate the percentage of the parent peptide remaining at each time point.

cluster_protease Protease Interaction Model cluster_alpha α-Peptide cluster_beta β-Peptide protease Protease Active Site cleavage Cleavage protease->cleavage no_cleavage No Cleavage protease->no_cleavage alpha_peptide P3 P2 P1 P1' P2' P3' alpha_peptide->protease Good Fit (Extended Conformation) beta_peptide P3 P2 P1 P1' P2' P3' beta_peptide->protease Poor Fit (Altered Backbone) caption Mechanism of β-peptide protease resistance.

Figure 3: Mechanism of β-peptide protease resistance.

Conclusion and Future Directions

The incorporation of non-natural amino acids is a cornerstone of modern peptide drug design. Based on fundamental mechanistic principles, peptides containing β-cyclobutylalanine are strongly predicted to offer superior proteolytic stability compared to their α-cyclobutylalanine analogs. This enhanced stability arises from a powerful combination of localized conformational constraint and global backbone alteration, presenting a formidable challenge to degradative enzymes.

While this guide provides a strong theoretical framework, empirical validation through the detailed protocols provided is paramount for any specific therapeutic candidate. Future research focusing on direct, quantitative comparisons of these and other constrained β-amino acids will be invaluable to the field, allowing for the development of increasingly robust and effective peptide-based medicines. The rational design of protease resistance, moving from empirical screening to mechanism-based selection of building blocks, will undoubtedly accelerate the translation of promising peptides from the laboratory to the clinic.

References

  • Frackenpohl, J., et al. (2005). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Chemistry & Biodiversity, 2(5), 591-632. [Link]

  • Lange, M., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. Pharmaceuticals (Basel), 15(10), 1283. [Link]

  • Garg, A., & Kokryakov, V. N. (2000). Enzymatic synthesis of peptides containing unnatural amino acids. Biotechnology and Bioengineering, 69(4), 448-453. [Link]

  • Mathur, D., et al. (2016). PEPlife: A Repository of the Half-life of Peptides. Scientific Reports, 6, 36517. [Link]

  • Bockus, A. T., et al. (2015). Backbone Alterations in Cyclic Peptides Influence Both Membrane Permeability and Biological Activity. Journal of Medicinal Chemistry, 58(19), 7817-7827. [Link]

  • Royo, M., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Molecules, 26(9), 2795. [Link]

  • Aina, O. H., et al. (2021). Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. Pharmaceutics, 13(12), 2095. [Link]

  • Green, A. P., & Varner, J. D. (2024). Noncanonical Amino Acids in Biocatalysis. Chemical Reviews. [Link]

  • Serna, N., et al. (2024). Proteolytic stability of cyclic peptides in relevant biological conditions and cleavage sites of parent peptides (LL-37, KR-12, KR-12 (Q5K,D9A)) by aureolysin. International Journal of Molecular Sciences. [Link]

  • University of Glasgow. (2022, October 27). Conformational design of cyclic peptides. [Link]

  • Alfa Chemistry. (2026, January 23). Cyclopeptides: Structural Design, Molecular Stability, and Applications. YouTube. [Link]

  • Galati, R., et al. (2003). Increased Resistance of Peptides to Serum Proteases by Modification of their Amino Groups. Zeitschrift für Naturforschung C, 58(7-8), 558-561. [Link]

  • ResearchGate. (2025, August 5). Engineering of enzymes using non-natural amino acids. [Link]

  • Evotec. Plasma Stability | Cyprotex ADME-Tox Solutions. [Link]

  • Cavaco, M., et al. (2025, August 6). (PDF) Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. ResearchGate. [Link]

  • Gellman, S. H. (2009). Protease-Resistant Peptide Design – Empowering Nature's Fragile Warriors Against HIV. The FASEB Journal, 23(S1). [Link]

  • University of Washington. (2011, October 4). Protein Reduction, Alkylation, Digestion. [Link]

  • Lee, H. S., et al. (2010). Peptide Backbone Composition and Protease Susceptibility: Impact of Modification Type, Position, and Tandem Substitution. ACS Chemical Biology, 5(5), 507-515. [Link]

  • Oishi, S., et al. (2003). Improvement of biological activity and proteolytic stability of peptides by coupling with a cyclic peptide. Bioorganic & Medicinal Chemistry Letters, 13(15), 2541-2544. [Link]

  • van der Meer, J. Y., et al. (2023). Non-canonical amino acids as a tool for the thermal stabilization of enzymes. Protein Engineering, Design and Selection, 36. [Link]

  • Al-Azzam, W., et al. (2022). Strategies for Improving Peptide Stability and Delivery. Pharmaceuticals, 15(10), 1283. [Link]

  • AMSbiopharma. (2025, December 11). Stability-indicating methods for peptide drug analysis. [Link]

  • Wang, Y., et al. (2025, January 21). Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. International Journal of Molecular Sciences. [Link]

  • G.S.K.K. Nanduri, et al. (2024, October 11). Clean and Complete Protein Digestion with an Autolysis Resistant Trypsin for Peptide Mapping. Journal of Proteome Research. [Link]

  • L. G. D. F., et al. (2022, June 5). Structural and ITC Characterization of Peptide-Protein Binding: Thermodynamic Consequences of Cyclization Constraints, a Case. Chemistry – A European Journal. [Link]

  • Welch, B. D., et al. (2021, February 22). Engineering protease-resistant peptides to inhibit human parainfluenza viral respiratory infection. bioRxiv. [Link]

  • EPFL. (2017, July 17). A new ligand extends the half-life of peptides from minutes to days. [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Handling of (3S)-3-Amino-3-cyclobutylpropanoic acid: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment and Inferred Risks

Due to the absence of a specific SDS for (3S)-3-Amino-3-cyclobutylpropanoic acid, a conservative approach to handling is warranted. Based on data from the analogous compound, 3-Amino-3-cyclopropylpropanoic acid, we can infer the following potential hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Therefore, all handling procedures should be designed to minimize the possibility of ingestion, skin and eye contact, and inhalation of dust or aerosols.

Core Personal Protective Equipment (PPE)

The selection of PPE is your first and most critical line of defense against chemical exposure. For (3S)-3-Amino-3-cyclobutylpropanoic acid, the following PPE is mandatory.

Eye and Face Protection
  • Requirement: Chemical safety goggles that form a seal around the eyes are essential.[1]

  • Rationale: Standard safety glasses offer insufficient protection against splashes and airborne particles.[1] Given the risk of serious eye irritation, goggles are required to prevent any contact with the solid or solutions of the compound.[2] For procedures with a high risk of splashing, such as when handling larger volumes, a face shield should be worn in addition to goggles.[3]

Hand Protection
  • Requirement: Chemical-resistant nitrile gloves.

  • Rationale: Nitrile gloves provide adequate protection against incidental contact with amino acids and many common laboratory solvents.[4] It is crucial to inspect gloves for any signs of damage before each use and to change them immediately if they become contaminated.[5] Never wear gloves outside of the laboratory area to prevent the spread of contamination.[1]

Body Protection
  • Requirement: A long-sleeved laboratory coat.

  • Rationale: A lab coat protects your skin and personal clothing from spills and contamination.[3] It should be kept fully fastened to provide maximum coverage.

Respiratory Protection
  • Requirement: All handling of the solid compound must be conducted in a certified chemical fume hood.[4]

  • Rationale: As a solid, (3S)-3-Amino-3-cyclobutylpropanoic acid has the potential to form dust upon handling, which may cause respiratory irritation if inhaled.[6][7] A fume hood provides the necessary ventilation to capture and exhaust these particles, protecting the user.[4]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized workflow is critical for minimizing risk. The following protocol outlines the safe handling of (3S)-3-Amino-3-cyclobutylpropanoic acid from receipt to disposal.

Preparation and Weighing
  • Don all required PPE before entering the designated handling area.

  • Work exclusively within a chemical fume hood when handling the solid compound.[4]

  • Before weighing, gently tap the container to settle the contents and minimize the generation of airborne dust upon opening.

  • Use a spatula to carefully transfer the desired amount of the compound to a tared weigh boat or container.

  • Close the primary container tightly immediately after use.

Solution Preparation
  • All solution preparations should also be carried out in a chemical fume hood.

  • Slowly add the weighed solid to the solvent to prevent splashing.

  • If sonication or heating is required to dissolve the compound, ensure the container is appropriately covered to prevent aerosolization.

Emergency Procedures: Immediate Actions for Exposure

In the event of an accidental exposure, rapid and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[5][8] Seek medical attention if irritation persists.[8]

  • Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[2][5] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[8][9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7][10]

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of laboratory safety and environmental responsibility.

  • Unused Compound: The original compound should be disposed of as hazardous chemical waste in a clearly labeled, sealed container.[11]

  • Contaminated Materials: All materials that have come into contact with (3S)-3-Amino-3-cyclobutylpropanoic acid, including gloves, weigh boats, and pipette tips, must be disposed of in a designated hazardous waste container.[11]

  • Solutions: Aqueous and organic solutions containing the compound should be collected in separate, appropriately labeled hazardous waste containers.[11] Do not pour any solutions containing this compound down the drain.[12]

All waste disposal must adhere to your institution's and local hazardous waste regulations.[12][13]

Visual Aids for Enhanced Safety

PPE Selection Workflow

The following diagram illustrates a decision-making process for selecting the appropriate level of PPE based on the planned procedure.

PPE_Selection start Start: Planning to handle (3S)-3-Amino-3-cyclobutylpropanoic acid core_ppe Mandatory PPE: - Chemical Safety Goggles - Nitrile Gloves - Lab Coat start->core_ppe is_solid Is the compound in solid form? fume_hood Work in a certified chemical fume hood is_solid->fume_hood Yes dissolving Preparing a solution? is_solid->dissolving No (in solution) weighing Weighing or transferring solid? fume_hood->weighing end Proceed with experiment weighing->end dissolving->end core_ppe->is_solid

Caption: PPE selection workflow for handling (3S)-3-Amino-3-cyclobutylpropanoic acid.

Summary of Recommended PPE
Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Chemical Safety GogglesNitrile GlovesLab CoatChemical Fume Hood
Preparing Solution Chemical Safety GogglesNitrile GlovesLab CoatChemical Fume Hood
Handling Dilute Solution Chemical Safety GogglesNitrile GlovesLab CoatNot required if not aerosolized

References

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).
  • Life-Changing Safety Tips for Handling Laboratory Chemicals. Actylis Lab Solutions. (n.d.).
  • Best practices for handling chemical reagents to prevent cross-contamination. Quimivita. (2025, March 25).
  • Handling and Storing Chemicals. Lab Manager. (2017, July 10).
  • Safety Data Sheet: Amino acid. Carl ROTH. (n.d.).
  • Safety considerations for chemical reagents. Ampliqon. (n.d.).
  • JR-0662 - Safety Data Sheet. (2023, July 5).
  • SAFETY DATA SHEET. Fisher Scientific. (n.d.).
  • Personal protective equipment for handling Amino-PEG6-amine. Benchchem. (n.d.).
  • Standard Personal Protective Equipment. Environmental Health Safety and Laboratory Operations. (n.d.).
  • SAFETY DATA SHEET. TCI Chemicals. (2025, October 16).
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. (2009, July 30).
  • SAFETY DATA SHEET - IDENTIFICATION OF THE SUBSTANCE/PREPARATION AND OF THE COMPANY/UNDERTAKING TRANSPORTATION INFORMATION. 3M. (2023, September 4).
  • Safety Data Sheet. Thermo Fisher Scientific. (n.d.).
  • SAFETY DATA SHEET. Fisher Scientific. (2012, January 31).
  • Navigating the Safe Disposal of 1-Aminoethanol in a Laboratory Setting. Benchchem. (n.d.).
  • 3-Amino-3-cyclopropylpropanoic acid | 331633-72-8. Sigma-Aldrich. (n.d.).
  • Material Safety Data Sheet. Cole-Parmer. (2004, October 5).

Sources

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